Boc-2-methyl-D-homophenylalanine
Description
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Properties
IUPAC Name |
(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODYVGWSXFLOLQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-2-methyl-D-homophenylalanine: A Non-Canonical Amino Acid for Advanced Peptide and Drug Design
Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the use of non-canonical amino acids (ncAAs) has become an indispensable strategy. These unique building blocks offer medicinal chemists a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability, low bioavailability, and lack of receptor selectivity. By systematically modifying the structure of amino acids, we can imbue resulting peptides and small molecules with enhanced pharmacological properties. This guide focuses on a specific and intriguing ncAA: Boc-2-methyl-D-homophenylalanine , a molecule designed to confer specific conformational constraints and metabolic resistance.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the chemical structure, physicochemical properties, a plausible synthetic route, and the strategic applications of this compound. We will explore the rationale behind its design, drawing from established principles of medicinal chemistry, and provide practical, albeit inferred, experimental protocols to guide its use in the laboratory.
Chemical Identity and Physicochemical Properties
This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-4-(o-tolyl)butanoic acid , is a derivative of the proteinogenic amino acid phenylalanine. Its structure is distinguished by three key modifications, each contributing to its unique chemical character and utility in drug design:
-
D-Configuration: The stereochemistry at the alpha-carbon is 'D' (rectus), the enantiomer of the naturally occurring 'L' configuration. This inversion is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids[1].
-
Homologation: The side chain is extended by a methylene (-CH2-) group, classifying it as a "homo" derivative. This extension provides greater conformational flexibility and can alter the presentation of the aromatic side chain for receptor interaction.
-
Aromatic Substitution: A methyl group is introduced at the ortho (position 2) of the phenyl ring. This substitution introduces steric bulk, which can restrict the rotation of the phenyl ring, thus influencing the overall peptide conformation and potentially enhancing binding affinity to a target receptor.
-
Boc Protection: The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group, a standard acid-labile protecting group in peptide synthesis[2].
The combination of these features makes this compound a valuable building block for creating peptides with increased stability and potentially novel biological activities.
Core Compound Data
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(o-tolyl)butanoic acid | - |
| Synonyms | Boc-D-hPhe(2-Me)-OH, N-Boc-2-methyl-D-homophenylalanine | - |
| CAS Number | 1260592-72-0 | - |
| Molecular Formula | C₁₆H₂₃NO₄ | [3] |
| Molecular Weight | 293.36 g/mol | [3] |
Comparative Physicochemical Properties
Specific experimental data for this compound is not widely available in the public domain. Therefore, the following table presents data for closely related and commonly used analogs to provide a reasonable estimation of its properties.
| Property | Boc-D-phenylalanine | Boc-D-His(3-Me)-OH | General Expectations for this compound |
| Appearance | White to off-white solid | White powder | White to off-white solid |
| Melting Point | 83-89 °C | 176 - 184 °C | Expected to be a solid with a distinct melting point. |
| Optical Rotation | [α]20/D −25±1°, c = 1% in ethanol[4] | [a]D24 = -24.6 ± 2 º (C=1% in MeOH) | Expected to have a negative specific rotation due to the D-configuration. |
| Solubility | Soluble in DMSO, DMF[2] | Soluble in Methanol | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
| Storage | 2-8°C[4] | 0 - 8 °C | Recommended to store at 2-8°C to ensure long-term stability. |
Synthesis of this compound: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on standard organic synthesis techniques and has not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Arndt-Eistert Homologation of 2-Methylphenylacetic acid
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenylacetic acid (1 equivalent). Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a solution of diazomethane in diethyl ether (2.5 equivalents) until a persistent yellow color is observed. Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature overnight. Caution: Diazomethane is explosive and toxic; handle with extreme care using appropriate safety measures.
-
Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver oxide (Ag₂O) or silver benzoate. The reaction is typically exothermic. Stir at room temperature until the evolution of nitrogen gas ceases. Add water to quench the reaction, and then acidify with aqueous HCl. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid.
Step 2: Hell-Volhard-Zelinsky Bromination
-
To a round-bottom flask containing 3-(2-methylphenyl)propanoic acid (1 equivalent), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and slowly add water to quench the excess bromine and PBr₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure to give crude 2-bromo-3-(2-methylphenyl)propanoic acid.
Step 3: Azide Substitution, Reduction, and Chiral Resolution
-
Azide Substitution: Dissolve the crude bromo acid from Step 2 in a mixture of acetone and water. Add sodium azide (NaN₃, 1.5 equivalents) and stir the mixture at room temperature for 24 hours. Remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to give 2-azido-3-(2-methylphenyl)propanoic acid.
-
Chiral Resolution: The racemic azido acid can be resolved using a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. The desired diastereomer is then isolated by fractional crystallization.
-
Reduction: The resolved azido acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the enantiomerically pure D-2-methylhomophenylalanine.
Step 4: Boc Protection
-
Dissolve D-2-methylhomophenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir the mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure. Acidify the aqueous residue to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. Purify by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ 7.20-7.00 (m, 4H): Aromatic protons of the 2-methylphenyl group.
-
δ 5.00 (d, 1H): NH proton of the Boc group, may show coupling to the alpha-proton.
-
δ 4.40 (m, 1H): Alpha-proton (CH-N).
-
δ 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring.
-
δ 2.30 (s, 3H): Methyl protons on the aromatic ring.
-
δ 2.10 (m, 2H): Methylene protons beta to the carboxylic acid.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
COOH proton: May be a broad singlet, often not observed or exchanged with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ 175-178: Carboxylic acid carbon.
-
δ 155-157: Carbonyl carbon of the Boc group.
-
δ 136-140: Quaternary aromatic carbons.
-
δ 125-131: Aromatic CH carbons.
-
δ 80: Quaternary carbon of the Boc group.
-
δ 53-56: Alpha-carbon (CH-N).
-
δ 30-35: Methylene carbons in the side chain.
-
δ 28: Methyl carbons of the Boc group.
-
δ 19-22: Methyl carbon on the aromatic ring.
Expected IR Spectroscopy Data
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300 cm⁻¹: N-H stretch of the carbamate.
-
~2980 cm⁻¹: C-H stretches (aliphatic).
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid and the Boc group (may overlap).
-
~1520 cm⁻¹: N-H bend.
Expected Mass Spectrometry Data
-
Electrospray Ionization (ESI-MS): Expected [M+Na]⁺ at m/z 316.15.
Strategic Applications in Peptide and Drug Design
The unique structural features of this compound make it a valuable tool for addressing specific challenges in medicinal chemistry.
Enhancing Metabolic Stability
The D-configuration of the alpha-amino acid provides significant resistance to proteolytic degradation, a major hurdle for peptide-based drugs[1]. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Modulating Peptide Conformation
The ortho-methyl group on the phenyl ring introduces steric hindrance, which can restrict the torsional angles of the side chain. This conformational constraint can be exploited to:
-
Lock in a Bioactive Conformation: By forcing the side chain into a specific orientation, it may mimic the bound conformation of a native peptide ligand, leading to higher binding affinity and receptor selectivity.
-
Induce Specific Secondary Structures: The steric bulk can influence the peptide backbone to adopt specific turns or helical structures.
Potential as an Enzyme Inhibitor Building Block
Homophenylalanine derivatives have been investigated as inhibitors of various enzymes. For instance, they have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes, and alanyl aminopeptidases[5][6]. The 2-methyl substitution could be used to probe specific interactions within the enzyme's active site, potentially leading to increased potency and selectivity.
Workflow for Incorporation into Peptides
Caption: Standard Boc-SPPS cycle for incorporating this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Consult a physician.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a sophisticated building block for advanced applications in medicinal chemistry. While specific data for this compound is sparse, its rational design, based on well-established principles of peptide and drug development, suggests significant potential. The combination of a D-amino acid backbone for enzymatic stability, a homologous side chain for altered spatial presentation, and an ortho-methyl group for conformational constraint makes it a prime candidate for the synthesis of novel peptides and peptidomimetics with improved therapeutic profiles. This guide provides a foundational understanding and a practical framework for researchers to begin exploring the utility of this promising non-canonical amino acid in their drug discovery programs.
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- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid.
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- ChemicalBook. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2.
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Unlocking Structural Rigidity: A Technical Guide to the Conformational Constraints of α-Methyl-D-homophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of conformational constraints into peptide structures represents a cornerstone of modern peptidomimetic design and drug discovery. By reducing the inherent flexibility of peptide backbones, researchers can stabilize bioactive conformations, enhance metabolic stability, and improve receptor affinity and selectivity. Among the various strategies to achieve this, α,α-disubstitution, particularly α-methylation, has emerged as a powerful tool. This technical guide provides an in-depth exploration of the conformational constraints imposed by the incorporation of α-methyl-D-homophenylalanine into peptide scaffolds. We will delve into the stereochemical implications of this modification, the resulting effects on local and global peptide conformation, and the state-of-the-art analytical techniques used to characterize these structures. This document serves as a comprehensive resource for researchers seeking to leverage the unique properties of α-methyl-D-homophenylalanine derivatives in the rational design of novel therapeutics.
Introduction: The Rationale for Conformational Constraint
Peptides are key signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often hampered by their inherent conformational flexibility, which leads to poor metabolic stability and reduced receptor binding affinity.[1] The introduction of conformational constraints, such as through the use of α,α-disubstituted amino acids, is a well-established strategy to overcome these limitations.[2]
α-Methylation, the substitution of the α-hydrogen with a methyl group, significantly restricts the allowable dihedral angles (φ and ψ) of the amino acid residue.[1][3] This steric hindrance effectively funnels the conformational landscape, favoring specific secondary structures such as helices and turns.[4][5] The choice of the D-enantiomer and the extended side chain of homophenylalanine introduce additional layers of stereochemical complexity and potential for specific side-chain interactions, which will be the focus of this guide. Homophenylalanine derivatives, in general, are valuable precursors in the pharmaceutical industry, notably for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[6][7] The incorporation of α-methylation into a D-homophenylalanine scaffold thus presents a compelling strategy for creating novel peptidomimetics with enhanced therapeutic properties.[8][9]
The Stereochemical Impact of α-Methylation on D-Homophenylalanine
The introduction of a methyl group at the α-carbon of D-homophenylalanine creates a quaternary stereocenter with profound implications for the local geometry of the peptide backbone.
Restriction of Dihedral Angles (φ, ψ)
The primary effect of α-methylation is the significant restriction of the available conformational space for the backbone dihedral angles, φ (phi) and ψ (psi).[10][11] The steric bulk of the methyl group, in addition to the homophenylalanine side chain, limits the rotation around the N-Cα and Cα-C bonds. This constraint drastically reduces the regions of the Ramachandran plot that the residue can occupy. While typical L-amino acids can adopt a wide range of conformations, including α-helical and β-sheet structures, α,α-disubstituted amino acids are often strong promoters of folded and helical conformations.[2] For D-amino acids, the allowed regions on the Ramachandran plot are mirror images of those for L-amino acids. The presence of the α-methyl group in α-methyl-D-homophenylalanine is expected to favor regions corresponding to left-handed helices or specific turn conformations.
Diagram: Ramachandran Plot Restriction
Caption: Logical flow from a standard D-amino acid to an α-methylated derivative, highlighting the reduction in conformational freedom.
Influence on Peptide Secondary Structure
The conformational rigidity imposed by α-methyl-D-homophenylalanine can act as a nucleation point for the formation of specific secondary structures. Peptides rich in α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib), are known to strongly promote helical structures.[12] The chirality of the α-methylated residue can influence the screw sense of the resulting helix.[4] Therefore, the incorporation of α-methyl-D-homophenylalanine is anticipated to favor the formation of left-handed helices or induce specific turn motifs within a peptide sequence. This contrasts with α-methyl-L-amino acids, which typically favor right-handed helices.
Experimental Approaches to Conformational Analysis
A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding of the conformational constraints of α-methyl-D-homophenylalanine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.[13][14][15] Key NMR parameters provide critical insights into the local and global structure.
Key NMR Experiments and Their Interpretations:
| NMR Parameter | Information Gained | Relevance to α-Methyl-D-homophenylalanine |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment and secondary structure. | Deviations from random coil values can indicate the presence of stable secondary structures. |
| ³J-coupling Constants (e.g., ³JHNα) | Relates to the dihedral angle φ through the Karplus equation.[16] | Provides direct experimental evidence for the restriction of the φ angle. |
| Nuclear Overhauser Effect (NOE) | Provides information on through-space distances between protons (< 5 Å). | Crucial for determining the overall 3D fold of the peptide and identifying specific turn structures. |
| Temperature Coefficients of Amide Protons | Indicates the degree of solvent exposure or involvement in intramolecular hydrogen bonds.[16] | Can help identify hydrogen-bonded helical or turn conformations. |
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve the synthesized peptide containing α-methyl-D-homophenylalanine in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances sequentially.
-
Integrate NOE cross-peaks to derive distance restraints.
-
Measure ³J-coupling constants to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of solution structures.
Diagram: NMR-Based Structural Elucidation Workflow
Caption: A stepwise workflow for determining the solution structure of a peptide using NMR spectroscopy.
X-ray Crystallography
While NMR provides information about the conformational ensemble in solution, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state.[17] Obtaining suitable crystals of peptides can be challenging, but the resulting structures provide precise bond lengths, bond angles, and dihedral angles. For peptides containing α-methylated amino acids, X-ray crystallography has been instrumental in confirming their helical and turn-inducing properties.[4][12] The structure of a peptide containing α-methyl-D-homophenylalanine would provide definitive evidence of its preferred conformation and its influence on the surrounding residues.
Computational Modeling
Computational methods are invaluable for exploring the conformational energy landscape of peptides containing non-proteinogenic amino acids.[18][19][20][21]
Key Computational Techniques:
-
Quantum Mechanics (QM) Calculations: Used to accurately determine the intrinsic conformational preferences of the α-methyl-D-homophenylalanine residue in small model dipeptides.[18]
-
Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the peptide in a solvent environment over time, providing insights into conformational flexibility and stability.[22]
-
Conformational Searching: Systematically explores the potential energy surface to identify low-energy conformations.
These computational approaches can be used to generate theoretical models that can be validated by experimental NMR or X-ray data.
Synthesis of α-Methyl-D-homophenylalanine Derivatives
The synthesis of α,α-disubstituted amino acids often requires specialized methods to construct the quaternary α-carbon. While a detailed synthetic manual is beyond the scope of this guide, a general overview of synthetic strategies is provided. The synthesis of the parent compound, homophenylalanine, has been achieved through both chemical and biocatalytic methods.[6][23] A common approach for α-methylation involves the alkylation of an enolate derived from a protected amino acid ester. Chiral auxiliaries can be employed to control the stereochemistry of the α-methyl group.
Diagram: General Synthetic Strategy
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- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to Leveraging Boc-2-methyl-D-homophenylalanine in Advanced Peptidomimetic Design
Abstract
Peptidomimetics represent a frontier in drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The design of effective peptidomimetics hinges on the use of non-proteinogenic amino acids that confer specific, desirable properties. This guide provides an in-depth technical analysis of Boc-2-methyl-D-homophenylalanine, a uniquely functionalized building block, and its pivotal role in modern peptidomimetic design. We will dissect its constituent parts—the Boc protecting group, the α-methyl modification, the D-stereochemistry, and the homophenylalanine side chain—to elucidate how they synergistically contribute to conformational rigidity, proteolytic resistance, and modulated receptor affinity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of custom amino acids to create next-generation therapeutics.
The Peptidomimetic Imperative: Moving Beyond Natural Peptides
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are small molecule or modified peptide structures designed to mimic the three-dimensional pharmacophore of a bioactive peptide while exhibiting improved drug-like properties.[1] The key to successful peptidomimetic design lies in the strategic incorporation of "unnatural" amino acids that enforce specific structural and physicochemical characteristics.
This compound is a powerful tool in this endeavor, as it simultaneously addresses three critical challenges in peptide drug design: conformational control, metabolic stability, and receptor interaction.
Deconstructing the Building Block: A Multifunctional Asset
The efficacy of this compound stems from the combined influence of its four key structural features. Understanding each component is crucial to appreciating its overall impact.
The α-Methyl Group: A Conformational Clamp
The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance that dramatically restricts the conformational freedom of the peptide backbone.[2] This α-methylation limits the accessible Ramachandran (φ/ψ) dihedral angles, effectively "locking" the residue into a more defined conformation, often favoring helical structures.[2][3]
Causality in Experimental Design: By pre-organizing the peptide into a bioactive conformation that mimics its receptor-bound state, α-methylation can lead to a significant enhancement in binding affinity. The entropic penalty of binding is reduced, as the molecule does not need to "freeze" into the correct shape upon interaction with its target.[3] However, it is crucial to note that this constraint is not universally beneficial; unfavorable packing interactions or the stabilization of a non-bioactive conformation can also occur, necessitating careful structural analysis.[3]
D-Stereochemistry: The Shield Against Proteolysis
The vast majority of proteases in biological systems are stereospecific for L-amino acids.[4] The incorporation of a D-amino acid creates a peptide bond that is not recognized by these enzymes, rendering the peptidomimetic highly resistant to enzymatic degradation.[5][6] This directly translates to a longer in-vivo half-life, a critical parameter for therapeutic efficacy.[6]
Expert Insight: While replacing an entire peptide sequence with D-amino acids (a retro-inverso peptide) can preserve side-chain topology, the strategic, single-point incorporation of a D-residue is often sufficient to disrupt protease recognition at a key cleavage site, significantly enhancing stability without drastically altering the entire molecular architecture.[4][6]
Homophenylalanine Side Chain: Modulating Hydrophobicity and Reach
Homophenylalanine is a homolog of phenylalanine, containing an additional methylene (-CH2-) group in its side chain. This seemingly minor extension has two important consequences:
-
Increased Hydrophobicity: The longer alkyl chain increases the non-polar character of the side chain, which can enhance interactions with hydrophobic pockets in target receptors.[7]
-
Altered Spatial Orientation: The extended side chain can probe deeper into a binding pocket or establish unique contacts that are inaccessible to a standard phenylalanine residue, potentially leading to improved affinity or altered selectivity.
Boc Protecting Group: Enabling Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[8] Its role is foundational to solid-phase peptide synthesis (SPPS), where it prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds.[9] Its clean removal under mild acidic conditions, which leaves other protecting groups intact, allows for the precise, stepwise assembly of complex peptide sequences.[8]
Synergy in Action: The Combined Effect
The true power of this compound lies in the synergistic interplay of these features.
Caption: Synergistic contributions of this compound features.
Incorporating this single building block can simultaneously:
-
Stabilize a desired secondary structure (e.g., an α-helix) via the methyl group.
-
Prevent degradation at that position due to both the D-chirality and the α-methyl group.
-
Optimize binding through the unique hydrophobic and steric profile of the homophenylalanine side chain.
This multi-pronged approach is highly efficient for lead optimization in drug discovery, allowing medicinal chemists to address several liabilities with a single, strategic modification.
Synthesis and Incorporation Protocols
Synthesis of Boc-Protected Amino Acids (General Protocol)
The protection of the amino group is a prerequisite for using the amino acid in SPPS. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O).
Protocol: Boc Protection of D-homophenylalanine
-
Dissolution: Dissolve D-homophenylalanine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium hydroxide (NaOH, 2.2 equivalents) to the solution and stir until the amino acid is fully dissolved. The pH should be basic (pH 12-12.5).[9]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.[10][11] The mixture is stirred at room temperature, typically overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Carefully acidify the remaining aqueous solution to pH 3-4 with a cold, dilute acid (e.g., 10% citric acid or HCl). This will cause the Boc-protected product to precipitate.[9]
-
Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product, Boc-D-homophenylalanine, can be further purified by recrystallization or column chromatography if necessary.[10]
-
Note: The synthesis of the 2-methyl derivative is more complex, often involving multi-step procedures starting from different precursors and is typically sourced from specialized chemical suppliers.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a standard manual SPPS cycle for incorporating this compound into a growing peptide chain on a resin support.
Caption: Standard Boc-SPPS cycle for amino acid incorporation.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a Boc-protected N-terminus.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the Boc group, exposing the free amine.
-
Washing: Wash the resin thoroughly to remove excess TFA and the cleaved Boc byproducts. A typical wash sequence is DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
-
Neutralization: Neutralize the protonated amine (trifluoroacetate salt) by treating the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Coupling:
-
Pre-activate a solution of this compound (3-4 equivalents), a coupling reagent like HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to HBTU) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered α-methyl group can slow down the reaction, often requiring longer coupling times or double coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Data Summary and Expected Outcomes
The incorporation of this compound is expected to yield peptidomimetics with significantly altered properties compared to their native L-counterparts.
| Property | Native Peptide (L-Phe) | Modified Peptidomimetic (2-Me-D-hPhe) | Rationale & Citation |
| Conformational Flexibility | High (multiple rotamers) | Low (restricted φ/ψ angles) | α-methylation introduces steric bulk, constraining the backbone.[3] |
| Secondary Structure | Sequence-dependent, often random coil | Increased propensity for helical or turn structures | The restricted dihedral angles favor ordered conformations.[2] |
| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteolysis) | D-amino acids and α-methyl groups are not recognized by common proteases.[4][6] |
| In-vivo Half-life | Short | Significantly extended | A direct consequence of enhanced proteolytic stability.[6] |
| Receptor Binding Affinity | Baseline | Potentially increased | Pre-organization into a bioactive conformation can reduce the entropic cost of binding.[3] |
| Hydrophobicity | Moderate | Increased | The additional methylene group in the homophenylalanine side chain increases non-polarity. |
Conclusion and Future Outlook
This compound is more than a simple building block; it is a sophisticated tool for medicinal chemists to rationally design peptidomimetics with superior therapeutic profiles. By combining conformational constraint, stereochemical stability, and modulated side-chain interactions into a single residue, it provides an efficient pathway to overcoming the fundamental challenges of peptide-based drug development. As our understanding of protein-protein interactions and receptor pharmacology deepens, the demand for such precisely engineered, multifunctional amino acids will only grow, paving the way for novel therapeutics that merge the potency of peptides with the robustness of small molecules.
References
- Conformational editing of intrinsically disordered protein by α-methylation.Chemical Science (RSC Publishing). (2020).
- α-Methyl Amino Acids.Enamine.
- This compound.Smolecule. (2024).
- Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3.PMC.
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.PMC. (2020).
- Peptidomimetic Drug Design.Longdom Publishing.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.PubMed.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.antropocene.it. (2025).
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Peptides and Peptidomimetics for Antimicrobial Drug Design.MDPI.
- How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.Let's Talk Academy. (2025).
- D-amino acid peptides to resist common proteases.LifeTein. (2012).
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.
- How can Boc-D-homophenylalanine be prepared for peptide synthesis?Guidechem.
- What is the synthesis route of BOC-D-Phenylalanine?Guidechem.
- Tripeptides featuring dehydrophenylalanine and homophenylalanine: homo- versus hetero-chirality and sequence effects on self-assembly and gel
- Boc-D-β-homophenylalanine.Chem-Impex.
- Boc-D-homophenylalanine.BOC Sciences.
- N-tert-Butoxycarbonyl-L-phenylalanine.Organic Syntheses Procedure.
- L-Homophenylalanine | Biochemical Reagent.MedchemExpress.com.
- Optimizing Peptide Synthesis with Boc-L-Homophenylalanine.ningboinno.com.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.MDPI. (2000).
- BOC-D-Phenylalanine synthesis.ChemicalBook.
Sources
- 1. longdom.org [longdom.org]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B [pubs.rsc.org]
- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.org [mdpi.org]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. guidechem.com [guidechem.com]
- 11. Page loading... [wap.guidechem.com]
The Physicochemical Architecture of Boc-Protected Non-Standard Amino Acids
A Technical Guide for Peptide Therapeutics
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern peptide therapeutics, the Boc (tert-butyloxycarbonyl) protecting group remains a critical tool, particularly when dealing with non-standard amino acids (nsAAs). While Fmoc chemistry dominates routine synthesis due to its mild orthogonality, Boc chemistry offers indispensable physicochemical advantages for complex, sterically hindered, or base-sensitive molecular architectures.
This guide analyzes the physicochemical characteristics of Boc-protected nsAAs—focusing on solubility, acid-lability, and steric profile—and provides actionable protocols for their integration into high-fidelity drug discovery workflows.
Part 2: Physicochemical Profiling
1. Solubility & Lipophilicity (The LogP Advantage)
One of the primary reasons for selecting Boc protection for non-standard amino acids (e.g.,
-
Lipophilicity: The tert-butyl group is highly lipophilic. Unlike the fluorenyl ring in Fmoc, which can induce
- stacking and aggregation, the Boc group is an aliphatic, bulky sphere. This increases the solubility of the protected amino acid in Dichloromethane (DCM) , the gold-standard solvent for minimizing aggregation during Solid Phase Peptide Synthesis (SPPS). -
Solvent Compatibility:
-
DCM (Dichloromethane): Excellent solubility.[1] Promotes extended peptide chain conformations, reducing "difficult sequence" aggregation.
-
DMF (Dimethylformamide): Good solubility, though Boc-nsAAs are often more soluble in DCM.
-
Hydrophobicity: The Boc group significantly increases the LogP of the amino acid, facilitating purification via normal-phase chromatography if required during intermediate steps.
-
2. Steric Profile & Coupling Kinetics
For non-standard amino acids, steric hindrance is a constant challenge.
-
Atomic Radius: The Boc group is sterically smaller than the Fmoc group.
-
Implication: When coupling a bulky non-standard residue (e.g., Boc-Aib-OH or Boc-N-Me-Val-OH ) to a growing chain, the smaller hydrodynamic radius of the Boc group allows for faster coupling kinetics compared to its Fmoc counterpart.
-
-
Aggregation Disruption: The bulky tert-butyl group disrupts inter-chain hydrogen bonding more effectively in DCM than Fmoc groups in DMF, reducing the formation of
-sheet aggregates on the resin.
3. Chemical Stability (The Orthogonal Principle)
The defining characteristic of Boc-nsAAs is their acid lability and base stability .
-
Base Stability: Boc groups are completely stable to basic conditions (e.g., piperidine, DBU).
-
Application: This is crucial when the non-standard side chain contains base-sensitive moieties, such as thioesters (for native chemical ligation) or specific depsipeptide ester linkages , which would degrade during Fmoc removal.
-
-
Acid Lability: The Boc group is removed by moderately strong acids (TFA) via an E1 elimination mechanism.
Part 3: Mechanism of Action (Visualization)
The deprotection of Boc is an acid-catalyzed fragmentation.[2][3] Understanding this mechanism is vital for troubleshooting incomplete deprotections in hindered nsAAs.
Figure 1: Acidolytic Cleavage Mechanism of Boc-Protected Amino Acids
[2]
Part 4: Data Presentation & Comparison
Table 1: Physicochemical Comparison of Boc vs. Fmoc for Non-Standard AAs
| Feature | Boc-Protected nsAA | Fmoc-Protected nsAA | Impact on Drug Development |
| Primary Solvent | DCM (Dichloromethane) | DMF (Dimethylformamide) | DCM reduces aggregation in hydrophobic sequences. |
| Lability | Acid (TFA/HCl) | Base (Piperidine) | Boc is required for base-sensitive side chains (e.g., thioesters). |
| Steric Bulk | Moderate (tert-butyl) | High (Fluorenyl) | Boc allows better coupling for hindered residues (e.g., Aib). |
| Solubility | High in organics; Lipophilic | Moderate; prone to stacking | Boc derivatives are easier to dissolve at high concentrations. |
| Cleavage | HF or TFMSA (Strong Acid) | TFA (Moderate Acid) | Boc requires specialized HF lines; Fmoc is safer/easier. |
| Racemization Risk | Low (Urethane protection) | Low (Urethane protection) | Both suppress racemization better than amide protection. |
Part 5: Experimental Protocols
Protocol A: Solubility Stress Test for Non-Standard AAs
Purpose: To determine the optimal solvent system for coupling a specific non-standard Boc-AA.
-
Preparation: Weigh 100 mg of the Boc-nsAA into three separate glass vials.
-
Solvent Addition:
-
Vial A: Add 1.0 mL DCM (Target: 0.1 M).
-
Vial B: Add 1.0 mL DMF .
-
Vial C: Add 1.0 mL NMP (N-Methyl-2-pyrrolidone).
-
-
Observation: Vortex for 30 seconds.
-
Pass: Clear solution with no particulates.
-
Fail: Turbidity or visible solid.
-
-
Advanced Solubility: If Vial A fails, add 10% TFE (Trifluoroethanol) to DCM. TFE disrupts secondary structures and can solubilize difficult Boc-AAs.
Protocol B: High-Fidelity Boc Deprotection (TFA Method)
Purpose: Complete removal of Boc group without damaging acid-sensitive side chains.
-
Swelling: Swell the resin-bound peptide in DCM for 20 minutes.
-
Pre-wash: Wash resin with 10% TFA in DCM (1 x 1 min) to neutralize any residual base and remove water.
-
Deprotection: Treat resin with 50% TFA / 50% DCM (v/v) .
-
Time: 1 minute (Flow wash) + 20 minutes (Shake).
-
Note: For sterically hindered nsAAs (e.g., N-methyl), extend time to 30 minutes.
-
-
Scavenging (Optional): If the sequence contains Cys, Met, or Trp, add 2.5% TIS (Triisopropylsilane) or 0.5% Indole to the TFA cocktail to scavenge tert-butyl cations [1].
-
Wash: Drain and wash extensively with DCM (5x) followed by 5% DIEA/DCM (Neutralization) to prepare the amine for the next coupling.
Part 6: Decision Logic for Synthesis Strategy
Figure 2: Workflow for Selecting Boc vs. Fmoc for Non-Standard Sequences
Part 7: Authoritative References
-
Master Organic Chemistry. Mechanism of Boc Deprotection with Acid (TFA). Retrieved from [Link]
-
National Institutes of Health (PubMed). An effective organic solvent system for the dissolution of amino acids. Int J Pept Protein Res. 1996.[4] Retrieved from [Link]
Sources
Impact of Cα-Methyl Substitution on Peptide Backbone Stability: A Technical Guide
Executive Summary
The introduction of a methyl group at the alpha-carbon position (
This guide details the mechanistic basis of this stability, provides comparative data on proteolytic resistance, and outlines specific synthetic protocols for overcoming the steric hindrance inherent in coupling these residues.
Part 1: Mechanistic Foundations of Stability
Thermodynamic Restriction (The Thorpe-Ingold Effect)
The stability conferred by
-
Ramachandran Space: The additional methyl group introduces severe steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues. This restricts the allowed conformational space to a fraction of that available to standard L-amino acids.[1]
-
Helical Promotion: The restricted angles (
) energetically favor -helix and -helix conformations. A single Aib residue can nucleate a helix in an otherwise random-coil peptide.[2]
Visualization of Conformational Locking
The following diagram illustrates how
Figure 1: Energy landscape comparison.
Part 2: Proteolytic Stability & ADME Profile
Mechanism of Protease Resistance
Proteases (e.g., trypsin, chymotrypsin, DPP-IV) require the peptide backbone to adopt an extended conformation to fit into the active site.
-
Conformational Mismatch: The induced helical structure prevents the backbone from extending into the protease's catalytic groove.
-
Steric Occlusion: The
-methyl group acts as a physical bumper, preventing the nucleophilic attack on the scissile amide bond.
Quantitative Impact on Half-Life
The position of the substitution relative to the cleavage site (P1, P1', etc.) dictates the magnitude of stabilization.
Table 1: Impact of Aib (
| Substitution Position | Protease Target | Fold-Increase in Half-Life ( | Mechanism |
| P1 (Scissile Bond) | Chymotrypsin | >500x (Often Absolute Stability) | Direct steric block of catalytic triad. |
| P1' (Adjacent) | Chymotrypsin | 10x - 50x | Steric clash with S1' subsite. |
| P2 / P3 | Trypsin/General | 2x - 5x | Induced helical structure limits access. |
| N-Terminus (P2) | DPP-IV | >100x | Prevents N-terminal degradation (e.g., GLP-1). |
Note: Data synthesized from comparative studies on model peptides (e.g., GLP-1 analogs, antimicrobial peptides).
Part 3: Synthetic Protocols for -Methylated Peptides
Incorporating
The "Difficult Coupling" Workflow
To ensure high-yield incorporation, specific coupling reagents and energy sources are required.
Recommended Protocol:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are preferred over HBTU/DIC.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though less concern for Aib) and accelerate reaction.
-
Conditions: Microwave irradiation is critical for driving the reaction to completion.
Synthesis Decision Tree
Figure 2: Decision matrix for synthesizing sterically hindered peptides. Microwave-assisted coupling is the gold standard.
Step-by-Step Protocol (Microwave SPPS)
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to prevent aspartimide formation if applicable). 2 min at 90°C.
-
Activation:
-
Amino Acid (0.2 M in DMF): 5.0 equiv.
-
HATU (0.5 M in DMF): 5.0 equiv.
-
DIEA (2.0 M in NMP): 10.0 equiv.
-
-
Coupling: Irradiate at 75°C for 5–10 minutes.
-
Critical: For coupling onto an N-terminal
-methyl residue (the subsequent step), double coupling is mandatory due to the nucleophilic shielding of the amine.
-
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Part 4: Case Studies & Applications
GLP-1 Agonists (Semaglutide/Liraglutide context)
Native GLP-1 is degraded rapidly (
-
Modification: Substitution of Ala2 with Aib (2-methylalanine).
-
Result: The Aib residue prevents DPP-IV access while maintaining receptor activation geometry. This single modification, combined with fatty acid acylation, extends the half-life from minutes to days.
Antimicrobial Peptides (AMPs)
Peptaibols are naturally occurring fungal peptides rich in Aib.
-
Application: Synthetic analogs of magainin or alamethicin incorporating Aib at intervals (e.g., every 3-4 residues) reinforce the amphipathic helix required for membrane disruption, increasing potency and serum stability.
References
-
Toniolo, C., et al. (2001).[3] "Controls exerted by the Aib residue: helix formation and helix reversal."[3][4] Biopolymers.[5] Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry. Link
-
Yamaguchi, H., et al. (2009).[3] "Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?" Journal of Peptide Science. Link
-
Samson, A., et al. (2018). "Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence." ACS Omega. Link
-
Goddard-Borger, E. D., et al. (2012). "Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution." Journal of Medicinal Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Steric Architect: Strategic Utilization of Boc-2-methyl-D-homophenylalanine in Peptidomimetic Design
Topic: Literature Review of Boc-2-methyl-D-homophenylalanine in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the modification of peptide backbones to enhance pharmacokinetic properties without sacrificing potency is a central challenge. This compound represents a high-value "chimeric" building block that addresses two critical failure modes in peptide drug discovery: proteolytic instability and conformational entropy .
By combining the backbone-rigidifying effects of
Structural Anatomy & Physicochemical Profile[1]
To understand the utility of this compound, one must deconstruct it into its functional components. It is not merely an amino acid; it is a conformational lock.
The "Dual-Constraint" Mechanism
This molecule introduces two distinct steric modifications to the canonical phenylalanine scaffold:
-
-Methylation (The Anchor): The substitution of the
-proton with a methyl group creates a quaternary carbon center. This induces the Thorpe-Ingold effect (gem-dimethyl effect), restricting rotation around the ( ) and ( ) torsion angles. This restriction strongly favors helical conformations (specifically -helix or -helix) and destabilizes extended -sheet structures. -
Side-Chain Extension (The Reach): The "homo" designation indicates the insertion of an additional methylene group (
) into the side chain, converting the benzyl group of phenylalanine into a phenylethyl group. This increases lipophilicity and allows the aromatic ring to penetrate deeper into hydrophobic receptor clefts.
Physicochemical Comparison Table
| Feature | L-Phenylalanine (Phe) | D-Homophenylalanine (D-Hfe) | 2-Methyl-D-Homophenylalanine |
| Side Chain | Benzyl | Phenylethyl | Phenylethyl |
| Tertiary ( | Tertiary ( | Quaternary ( | |
| Conformational Freedom | High | High | Restricted (Helical bias) |
| Proteolytic Stability | Low (Chymotrypsin target) | Moderate (D-isomer) | High (Steric blockade) |
| Lipophilicity (cLogP) | ~1.4 | ~1.9 | ~2.2 |
| Primary Utility | Native binding | Hydrophobic reach | Conformational locking + Stability |
Medicinal Chemistry Applications
Metabolic Shielding: The "Alpha-Methyl Wall"
The primary mechanism of peptide degradation in serum is amide bond hydrolysis by proteases. Chymotrypsin-like enzymes specifically target aromatic residues (Phe, Tyr, Trp).
-
Mechanism: Proteases require the peptide backbone to adopt an extended conformation to fit into the active site. The
-methyl group of this compound sterically clashes with the enzyme's catalytic triad, effectively "shielding" the adjacent amide bonds from hydrolysis. -
Impact: Incorporation of
-methyl amino acids can increase the plasma half-life ( ) of peptide therapeutics from minutes to hours.
GPCR Ligand Optimization
G-Protein Coupled Receptors (GPCRs), particularly those for neuropeptides (e.g., Opioid, Neurokinin, Relaxin receptors), often possess deep hydrophobic binding pockets.
-
Case Study Logic: A standard Phe residue might bind to the entrance of a pocket. By switching to 2-methyl-D-homophenylalanine , a medicinal chemist achieves two goals:
-
The D-stereochemistry and homo-extension position the phenyl ring into a unique vector, potentially picking up auxiliary hydrophobic interactions (
stacking) unavailable to the native L-Phe. -
The
-methyl group locks the backbone into a specific turn, reducing the entropic penalty of binding.
-
Synthesis & Acquisition
While often available as a catalog item from specialized vendors (e.g., Chem-Impex, Boc Sciences), in-house synthesis is sometimes required for specific isotopologues or scale-up.
Asymmetric Synthesis Pathway
Creating the quaternary stereocenter is the rate-limiting step. The most authoritative method involves the Schöllkopf Bis-Lactim Ether method or Self-Regeneration of Stereocenters (SRS) .
Figure 1: General synthetic route via Schöllkopf auxiliary to establish the quaternary alpha-center stereoselectively.
Technical Guide: Coupling Protocols (SPPS)
The Challenge: The very feature that makes this compound valuable—its steric bulk—makes it notoriously difficult to couple during Solid Phase Peptide Synthesis (SPPS). The quaternary carbon hinders the approach of the incoming nucleophile (amine).
Standard Protocol Failure: Standard carbodiimide (DIC/HOBt) couplings often result in <20% yield or deletion sequences.
Optimized Coupling Workflow
To ensure high-fidelity incorporation, the following "Power Coupling" protocol is recommended.
Reagents of Choice:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less risk with quaternary centers).
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.
Step-by-Step Protocol:
-
Pre-Activation: Dissolve 4.0 eq. of this compound and 3.9 eq. of HATU in DMF. Add 8.0 eq. of DIEA. Let stand for 1-2 minutes (do not exceed 5 mins to avoid guanidinium formation).
-
Coupling: Add pre-activated mixture to the resin.
-
Microwave Irradiation: Apply microwave energy (75°C, 30 watts) for 10 minutes. Note: Conventional heating requires 2-4 hours.
-
Double Coupling: Drain and repeat the step with fresh reagents.
-
Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate any unreacted chains.
Troubleshooting Decision Tree
Figure 2: Decision matrix for optimizing the coupling of sterically hindered alpha-methyl amino acids.
References
-
CEM Corporation . Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
PubChem . Alpha-methylphenylalanine Structure and Biology. National Library of Medicine. Retrieved from [Link]
-
ResearchGate . Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
Methodological & Application
Synthesis of Protease-Resistant Peptides Using Boc-2-Methyl-D-homophenylalanine: An Application Guide
Abstract
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to poor in vivo stability and short half-lives. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that sterically hinder protease recognition and cleavage. This application note provides a detailed guide for the synthesis of protease-resistant peptides utilizing the sterically hindered amino acid, Boc-2-methyl-D-homophenylalanine. We present protocols for both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, offering researchers the flexibility to choose the most suitable approach for their target peptide. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic viability of peptide-based candidates.
Introduction: The Challenge of Proteolytic Instability in Peptide Therapeutics
Peptides offer significant advantages as therapeutic agents, including high specificity and potency, and low off-target toxicity. However, their clinical translation is often challenged by rapid clearance and degradation by endogenous proteases.[1][2] This inherent instability necessitates strategies to engineer peptides with enhanced resistance to enzymatic cleavage.
One of the most effective approaches is the introduction of unnatural amino acids into the peptide backbone.[1] Modifications such as N-methylation and the use of D-amino acids have been shown to significantly decrease proteolysis.[1][3] The incorporation of α-methyl amino acids is a particularly powerful strategy, as the methyl group on the α-carbon sterically shields the adjacent peptide bond from protease attack, thereby reducing conformational flexibility and inhibiting enzymatic cleavage.[4]
This guide focuses on the application of this compound, a non-canonical amino acid that combines the benefits of a D-configuration and α-methylation to confer exceptional protease resistance. The homophenylalanine side chain also introduces a hydrophobic element that can influence the peptide's overall physicochemical properties, such as solubility and membrane permeability.[5] We will detail the synthetic considerations and provide robust protocols for incorporating this valuable building block into peptide sequences.
This compound: Chemical Profile
A thorough understanding of the chemical properties of this compound is crucial for successful peptide synthesis.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-2-methyl-D-homophenylalanine | N/A |
| Molecular Formula | C16H23NO4 | N/A |
| Molecular Weight | 293.36 g/mol | N/A |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | [7] |
The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis.[5][8] It is stable under a wide range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for sequential and controlled peptide chain elongation.[5][9]
Synthetic Strategies and Protocols
The choice between solid-phase and solution-phase synthesis depends on several factors, including the length of the target peptide, the desired scale, and the specific sequence. The steric hindrance of this compound presents unique challenges, particularly in the coupling step, which may require optimized conditions to achieve high yields.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis due to its efficiency and ease of automation.[10][11] The peptide is assembled stepwise while anchored to an insoluble resin support, and excess reagents and byproducts are removed by simple filtration and washing.[11][12]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
This protocol is based on the widely used Boc/Bzl strategy.[9]
1. Resin Selection and Preparation:
- Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[9]
- Swell the resin in dichloromethane (DCM) for 30-60 minutes in a peptide synthesis vessel.[10]
2. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[9]
- When tryptophan, cysteine, or methionine are present in the sequence, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[8]
- Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.[9]
3. Neutralization:
- Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or dimethylformamide (DMF) for 5-10 minutes.[8]
- Wash the resin extensively with DCM and DMF.
4. Coupling of this compound:
- Activation: Due to the steric hindrance of the α-methyl group, a potent coupling reagent is recommended. Pre-activate this compound (2-4 equivalents relative to resin substitution) with a coupling reagent such as HBTU, HATU, or TBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. Longer coupling times may be necessary.
- Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. For sterically hindered amino acids, a double coupling may be necessary.[13]
5. Washing:
- After coupling, thoroughly wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.[11]
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
- Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
- Caution: HF is highly toxic and requires specialized equipment.[8]
- The cleavage cocktail should include scavengers (e.g., anisole, thioanisole) to protect sensitive amino acids.
8. Purification and Characterization:
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to assess purity.
Solution-Phase Peptide Synthesis
Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.[14]
Caption: General workflow for Solution-Phase Peptide Synthesis.
1. C-terminal Amino Acid Protection:
- Begin with the C-terminal amino acid protected as a methyl or ethyl ester (e.g., H-Phe-OMe).[14]
2. Coupling Reaction:
- Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate, DCM).
- Add a coupling reagent such as TBTU (1.1 equivalents) and an additive like HOBt (1 equivalent).[14]
- Stir the mixture for 10-15 minutes to activate the carboxylic acid.
- Add the C-terminal amino acid ester (1.2 equivalents) and a base such as DIEA (3 equivalents).[14]
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Workup and Purification:
- After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting dipeptide by column chromatography or recrystallization.
4. N-terminal Deprotection:
- Dissolve the purified, Boc-protected dipeptide in DCM and treat with an excess of TFA. Stir for 1-2 hours at room temperature.
- Remove the solvent and excess TFA under reduced pressure.
5. Subsequent Couplings:
- Neutralize the deprotected dipeptide and repeat the coupling and deprotection steps with the next Boc-protected amino acid in the sequence.
6. Final Deprotection:
- Once the peptide chain is fully assembled, remove the C-terminal ester group by saponification (e.g., with LiOH or NaOH) if a C-terminal acid is desired.
- Remove any remaining side-chain protecting groups under appropriate conditions.
7. Final Purification:
- Purify the final peptide product by RP-HPLC.
Assessing Protease Resistance
The primary goal of incorporating this compound is to enhance resistance to proteolytic degradation. A standard in vitro assay can be used to evaluate the stability of the synthesized peptides.
Protocol for In Vitro Protease Digestion Assay
1. Materials:
- Synthesized peptide containing 2-methyl-D-homophenylalanine.
- Control peptide of the same sequence but with the corresponding L-amino acid.
- Protease of interest (e.g., trypsin, chymotrypsin, proteinase K).
- Appropriate buffer for the chosen protease (e.g., Tris-HCl, phosphate buffer).
- Quenching solution (e.g., 10% TFA).
- RP-HPLC system for analysis.
2. Procedure:
- Prepare stock solutions of the test and control peptides in the assay buffer.
- Prepare a stock solution of the protease in the same buffer.
- Incubate the peptide solutions at 37°C.
- Initiate the digestion by adding the protease to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the digestion by adding the quenching solution.
- Analyze the samples by RP-HPLC.
3. Data Analysis:
- Quantify the amount of intact peptide remaining at each time point by integrating the peak area from the HPLC chromatogram.
- Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of each peptide.
- Compare the stability of the peptide containing 2-methyl-D-homophenylalanine to the control peptide. A significantly longer half-life for the modified peptide indicates enhanced protease resistance.
Conclusion
The incorporation of this compound is a highly effective strategy for the development of protease-resistant peptides. This guide provides detailed protocols and the underlying scientific rationale to enable researchers to successfully synthesize and evaluate these modified peptides. By leveraging the principles of steric hindrance and the use of a D-amino acid, peptides with significantly improved in vivo stability can be generated, thereby increasing their potential as viable therapeutic agents. Careful optimization of coupling conditions is essential to overcome the steric challenges posed by this non-canonical amino acid, but the resulting enhancement in proteolytic stability warrants the synthetic effort.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link][13]
-
Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Available at: [Link][10]
-
Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. Available at: [Link][14]
-
Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Chembiochem. Available at: [Link][1]
-
Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link][2]
-
Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link][12]
-
Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][5]
-
Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. International Journal of Molecular Sciences. Available at: [Link][3]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. Available at: [Link]
Sources
- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. A16017.06 [thermofisher.com]
- 7. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solution Phase Synthesis of Boc-2-methyl-D-homophenylalanine
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of Boc-2-methyl-D-homophenylalanine , a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints and improve metabolic stability.
-Methyl-D-Homophenylalanine via Schöllkopf Bis-Lactim Ether MethodologyStrategic Overview
The target molecule, This compound (also referred to as Boc-(R)-
To ensure high enantiomeric excess (ee > 95%) and chemical yield, this protocol utilizes the Schöllkopf Bis-Lactim Ether method . This approach is the industry "gold standard" for solution-phase synthesis of
-
Stereocontrol: The bulky isopropyl group of the valine auxiliary directs the electrophile attack with high facial selectivity.
-
Quaternary Formation: It effectively overcomes the steric barrier of forming a tetrasubstituted carbon.
-
Scalability: The reaction can be scaled from milligrams to multigrams in standard laboratory glassware.
Retrosynthetic Analysis
The synthesis disconnects the target into three phases:
-
Boc-Protection/Hydrolysis: Final functionalization to the free acid.
-
Auxiliary Cleavage: Releasing the chiral amino ester.
-
Asymmetric Alkylation: Installing the homophenyl side chain onto the alanine-derived scaffold.
Figure 1: Retrosynthetic strategy utilizing the Schöllkopf auxiliary to establish the quaternary stereocenter.
Experimental Protocols
Phase 1: Asymmetric Alkylation
Objective: Install the phenethyl side chain stereoselectively to generate the quaternary center. Starting Material: (3S, 6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (The "Schöllkopf Reagent" derived from L-Valine and L-Alanine).
Reagents:
-
Schöllkopf Reagent (L-Val-L-Ala derivative)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Nitrogen or Argon atmosphere
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Dissolution: Charge the flask with Schöllkopf Reagent (1.0 equiv, e.g., 2.0 g) and anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes via syringe. Maintain internal temperature below -70 °C.
-
Mechanistic Note: This generates the lithium enolate. The planar structure forms, and the bulky isopropyl group at C3 blocks the cis face, forcing the electrophile to attack from the trans face.
-
-
Equilibration: Stir the dark red/orange solution at -78 °C for 30 minutes.
-
Alkylation: Add (2-Bromoethyl)benzene (1.2 equiv) dropwise.
-
Tip: If the electrophile is viscous, dilute with a minimal amount of dry THF before addition.
-
-
Reaction: Stir at -78 °C for 4 hours, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor conversion by TLC (SiO2, EtOAc/Hexanes 1:4) or HPLC.[4]
-
Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Work-up: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water and brine.[5][6] Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the alkylated bis-lactim ether.
Phase 2: Hydrolysis and Auxiliary Cleavage
Objective: Cleave the heterocyclic ring to release the target amino acid methyl ester and the chiral auxiliary (L-Val-OMe).
Reagents:
-
Trifluoroacetic acid (TFA) or 0.25 N HCl
-
Acetonitrile / Water
Protocol:
-
Dissolve the alkylated intermediate from Phase 1 in a mixture of Acetonitrile (20 mL) and 0.25 N HCl (20 mL) .
-
Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: The bis-lactim ether hydrolyzes to the dipeptide methyl ester, which then splits into L-Val-OMe and the target
-methyl amino ester.
-
-
Work-up: Concentrate the mixture to remove acetonitrile.
-
Separation (Critical): The mixture contains two amino esters.[7]
-
Basify the aqueous residue to pH ~9 with saturated NaHCO₃.
-
Extract with Dichloromethane (DCM).
-
Distillation/Chromatography: The target Methyl 2-methyl-D-homophenylalaninate can often be separated from L-Val-OMe by fractional distillation (high vacuum) or careful column chromatography due to the significant molecular weight difference. Alternatively, proceed to Boc protection on the mixture if separation is difficult; the Boc-derivatives may be easier to separate.
-
Phase 3: Boc-Protection and Saponification
Objective: Protect the amine and hydrolyze the ester to yield the final free acid.
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O)[8]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)[5]
-
Lithium Hydroxide (LiOH)
-
THF / Water[3]
Step A: Boc-Protection [6][8][]
-
Dissolve the crude amino ester (1.0 equiv) in dry DCM (10 mL/g).
-
Add TEA (2.5 equiv).
-
Add Boc₂O (1.2 equiv) and stir at room temperature for 12–18 hours.
-
Note:
-methyl amino acids are sterically hindered. If reaction is slow, add catalytic DMAP (10 mol%) and reflux gently (40 °C).
-
-
Wash with 1N HCl, saturated NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.[6][10][11] Purify by flash chromatography to isolate This compound methyl ester .
Step B: Saponification
-
Dissolve the Boc-ester in THF/Water (3:1) .
-
Add LiOH·H₂O (3.0 equiv).
-
Stir at room temperature until TLC indicates consumption of the ester (typically 4–8 hours).
-
Caution: Avoid heating to prevent racemization, although the quaternary center is relatively resistant.
-
-
Isolation: Acidify carefully with 1N HCl to pH 3 at 0 °C. Extract immediately with Ethyl Acetate.
-
Dry (Na₂SO₄) and concentrate to yield This compound as a white foam or solid.
Quality Control & Characterization
To ensure the integrity of the synthesized molecule, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Characteristic singlet for |
| Purity | HPLC (C18 column) | > 98% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Confirm D-configuration) |
| Mass | LC-MS (ESI) | [M+H]+ or [M+Na]+ consistent with MW 293.36 Da |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the solution phase synthesis.
Troubleshooting & Optimization
-
Low Yield in Alkylation: Ensure the THF is strictly anhydrous and the temperature is maintained at -78 °C during n-BuLi addition. The enolate is unstable at higher temperatures.
-
Incomplete Hydrolysis: The steric bulk of the
-methyl group can retard hydrolysis. If standard conditions fail, increase the acid concentration to 0.5 N HCl, but monitor closely to avoid deprotecting the Boc group if you chose to invert the protection sequence (though standard protocol hydrolyzes before Boc protection). -
Racemization: While rare for quaternary centers under these conditions, ensure the saponification step (LiOH) is not performed at high temperatures.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-
-Methylamino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition, 20(9), 798–799. Link -
Williams, R. M. (1989).[12] Synthesis of Optically Active
-Amino Acids. Pergamon Press.[12] (Authoritative text on amino acid synthesis). -
Seebach, D., et al. (1985). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Helvetica Chimica Acta, 68(1), 1243–1289. Link
-
BenchChem. (2025).[5] Understanding Boc protection and deprotection in peptide synthesis. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.).
-Methyl-DL-phenylalanine Product Specification. Link
Sources
- 1. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
Systematic Solvent Selection for the Dissolution of Boc-2-methyl-D-homophenylalanine: A Protocol for Researchers
An Application Note from the Desk of a Senior Application Scientist
Abstract
This document provides a detailed protocol and technical guidance for the selection of an appropriate solvent system for Boc-2-methyl-D-homophenylalanine, a non-standard amino acid derivative commonly used in peptide synthesis and drug discovery. Due to the compound's unique structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a methyl group on the phenyl ring, and an extended homophenylalanine backbone, a systematic approach to solvent selection is crucial for ensuring solubility, stability, and downstream experimental success. This guide moves beyond simple solvent lists to empower researchers with a robust, first-principles-based workflow for determining optimal solubility conditions.
Introduction: The Critical Role of Solvent Selection
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints and unique steric properties into peptide structures. However, its efficacy in any synthetic or screening workflow begins with a fundamental step: successful dissolution. An inappropriate solvent can lead to a cascade of experimental failures, including incomplete reactions, inaccurate concentration measurements, and precipitation during analysis.
The molecular architecture of this compound presents a distinct solubility challenge. It combines the highly non-polar, sterically hindering Boc group and methylated phenyl ring with the polar carboxylic acid and carbamate functionalities. This amphipathic nature means that no single "universal" solvent is guaranteed to be effective. Therefore, a methodical screening process is not just recommended; it is essential for reproducible and reliable results. This application note provides the foundational knowledge and a step-by-step protocol to navigate this process efficiently.
Physicochemical Properties & Solubility Prediction
Understanding the structure of this compound is the first step in predicting its behavior in various solvents.
-
Boc (tert-butyloxycarbonyl) Group: This large, non-polar protecting group dominates a significant portion of the molecule's surface area, strongly favoring dissolution in non-polar to moderately polar organic solvents.
-
2-methyl-phenyl Group: The addition of a methyl group to the phenyl ring further increases the hydrophobicity and steric bulk of the side chain, pushing its solubility preference away from polar, protic solvents like water.
-
Homophenylalanine Backbone: The core amino acid structure contains a carboxylic acid (pKa ~2-3) and a carbamate. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, suggesting that some degree of solvent polarity will be required to engage this group.
Systematic Solvent Screening Workflow
A systematic approach is paramount to efficiently identify a suitable solvent while minimizing compound waste. The following workflow is designed to logically narrow down the options from a broad screen to an optimized system.
Diagram: Solvent Selection Workflow
Caption: A logical workflow for systematic solvent screening.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to determine a suitable solvent using a minimal amount of the target compound.
Materials:
-
This compound
-
Microbalance (readable to at least 0.1 mg)
-
Small, clear glass vials (e.g., 1.5 mL HPLC vials) with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Heating block or water bath
-
Test Solvents (High Purity/Anhydrous Grade Recommended):
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Preparation: Accurately weigh 1-2 mg of this compound into five separate, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL (0.1 mL) of a different test solvent (DCM, THF, ACN, DMF, DMSO). This creates an initial target concentration of 10-20 mg/mL.
-
Room Temperature Dissolution: Cap the vials securely and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Carefully observe each vial against a dark background. Look for any undissolved solid particles.
-
Fully Dissolved: If the solution is clear, the solvent is suitable at this concentration. Proceed to Protocol 2.
-
Partially Soluble/Insoluble: If solid material remains, proceed to the next step.
-
-
Gentle Heating (Optional): For vials with undissolved solid, place them in a heating block or water bath set to 35-40°C for 5-10 minutes. Vortex intermittently.
-
Caution: Use caution with volatile solvents like DCM. Ensure caps are secure and work in a well-ventilated fume hood.
-
-
Final Inspection: Remove vials from heat and observe again. If the compound dissolves with gentle heat, note this in your records. This solvent may be suitable for preparing concentrated stock solutions but could pose a risk of precipitation upon cooling.
-
Solvent Selection: Choose the solvent that provides complete dissolution at room temperature with the least volume. If multiple solvents are successful, consider downstream application compatibility (e.g., boiling point, reactivity).
Protocol 2: Preparation of a Standard Stock Solution
Once a suitable solvent has been identified.
Procedure:
-
Calculation: Determine the mass of compound required to achieve the desired concentration and volume.
-
Example: For a 10 mL stock solution at 10 mg/mL, 100 mg of the compound is needed.
-
-
Weighing: Accurately weigh the calculated mass of this compound into an appropriate-sized volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent to the flask.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Visually inspect to confirm no solid particles remain.
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, refer to the manufacturer's recommendations, but storage at -20°C is a common practice for such compounds.
Data Summary and Recommendations
The following table summarizes the expected solubility based on the physicochemical properties of the compound and general laboratory experience with similar molecules. This table should be used as a starting point for the experimental screening described in Protocol 1.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Expected Solubility | Comments |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 3.1 | 39.6 | High | Excellent starting choice. Its volatility is advantageous for easy removal post-reaction. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 66 | High | A good aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High to Moderate | High boiling point can make it difficult to remove. Use when a less volatile system is needed. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | High to Moderate | Excellent solvent but very high boiling and can be difficult to remove completely. Hygroscopic. |
| Acetonitrile (ACN) | Nitrile | 5.8 | 82 | Moderate to Low | May require gentle heating or be suitable for lower concentrations. |
| Methanol (MeOH) | Polar Protic | 5.1 | 65 | Low | The protic nature may not favorably interact with the large non-polar groups of the molecule. |
| Water | Polar Protic | 10.2 | 100 | Insoluble | Not recommended unless the carboxylic acid is deprotonated to form a salt (e.g., with NaHCO₃). |
Troubleshooting & Further Considerations
-
Compound "Oiling Out": If the compound forms an immiscible liquid layer instead of dissolving, it indicates poor solvation. A different solvent or a co-solvent system (e.g., DCM/MeOH mixture) may be necessary.
-
Precipitation Over Time: If a solution becomes cloudy or forms a precipitate upon standing, it may be due to supersaturation or instability. Preparing a slightly lower concentration or storing at room temperature (if stability permits) can resolve this.
-
Downstream Compatibility: Always consider the compatibility of your chosen solvent with subsequent experimental steps. For example, avoid high-boiling point solvents like DMF or DMSO if the solvent needs to be removed under vacuum.
-
Safety: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Troubleshooting & Optimization
improving coupling yields of alpha-methylated amino acid derivatives
Technical Support Center: Optimization of -Methylated Amino Acid Coupling
Topic: Improving Coupling Yields of
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because standard SPPS (Solid-Phase Peptide Synthesis) protocols are failing to couple
The Root Cause: The presence of a methyl group at the
-
Consequence: Reaction kinetics slow down by orders of magnitude.
-
Risk: Prolonged reaction times increase the probability of side reactions—specifically guanidinylation (capping) and oxazolone-mediated epimerization .
This guide provides a self-validating troubleshooting framework to overcome these barriers.
Module 1: Reagent Selection (The "Engine")
Q: My standard HBTU/DIEA protocol yields <10%. What should I switch to?
A: Stop using HBTU or TBTU immediately for these residues. They are insufficient for the activation energy required to overcome the steric barrier of
Reagent Comparison Table
| Reagent Class | Recommended Reagent | Mechanism of Action | Best Use Case | Critical Limitation |
| Uronium (Oxyma-based) | COMU | Generates highly reactive Oxyma ester; superior leaving group to OBt. | Primary Choice. Excellent for Aib-Aib couplings; safer (non-explosive). | Hydrolyzes faster than HATU in DMF; use immediately after mixing. |
| Uronium (HOAt-based) | HATU | Generates OAt ester; Pyridine nitrogen provides anchimeric assistance (neighboring group effect). | Gold Standard. High-difficulty sequences. | Guanidinylation Risk: If coupling takes >2 hrs, the amine attacks the reagent, permanently capping the peptide. |
| Phosphonium | PyAOP | Phosphonium salt analog of HATU.[4] | The "Rescuer". Use for cyclization or very slow couplings (>2 hrs). | More expensive; releases carcinogenic HMPA (if using BOP) or pyrrolidine (PyAOP is safer but costly). |
Technical Insight: Why PyAOP over HATU? In sterically hindered systems, the acylation rate is slow. With uronium salts (HATU), the unreacted N-terminal amine can attack the uronium moiety itself, forming a guanidinium species. This permanently terminates the chain. PyAOP (a phosphonium salt) cannot undergo this reaction , making it the only safe choice for prolonged couplings [1, 5].
Module 2: Experimental Protocols & Workflows
Q: What is the optimal protocol for coupling Fmoc-Aib-OH to an Aib-terminated resin?
A: The "Aib-Aib" linkage is one of the most difficult in peptide chemistry. Standard room temperature (RT) coupling often fails. We recommend a Microwave-Assisted Double Coupling strategy.
Protocol: High-Steric Coupling (Microwave)
-
Reagents:
-
AA: 0.2 M Fmoc-Aib-OH in NMP.
-
Activator: 0.5 M COMU (or HATU) in NMP.
-
Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.
-
Additive: 0.1 M Oxyma Pure (optional, but recommended with COMU).
-
-
Workflow (Per Cycle):
| Step | Operation | Temp | Time | Notes |
| 1 | Deprotection | 75°C | 3 min | 20% Piperidine + 0.1M Oxyma (prevents aspartimide). |
| 2 | Wash | RT | - | DMF x 4.[5] |
| 3 | Coupling 1 | 75°C | 5 min | Use 5 eq. AA / 5 eq.[6][7] Activator / 10 eq. Base. |
| 4 | Wash | RT | - | DMF x 3. |
| 5 | Coupling 2 | 75°C | 10 min | Fresh reagents. Essential for yields >95%. |
Caution: Do not exceed 75°C for Cys or His containing peptides to avoid racemization. For pure Aib/Ala sequences, 90°C is permissible [6].
Module 3: Troubleshooting Diagnostics
Q: I see a +99 Da mass shift on my LC-MS. What happened?
A: You have likely formed a Guanidinium Adduct .
-
Cause: You used HATU/HBTU, and the coupling was too slow due to the
-methyl steric bulk. The amine reacted with the coupling reagent instead of the amino acid. -
Solution: Switch to PyAOP or PyBOP for this specific step. Phosphonium salts do not react with amines to form guanidines [5].[4][8]
Q: My product is racemized (epimerized).
A: This is due to Oxazolone Formation .
-
Mechanism: The activated carboxylate of the
-methyl amino acid cyclizes to form an oxazolone. This intermediate is prone to racemization via enolization before the amine attacks. -
Solution:
-
Change Base: Switch from DIEA to TMP (2,4,6-trimethylpyridine) or Collidine . These weaker, bulkier bases reduce proton abstraction from the
-position (though less relevant for -methyl, they reduce base-catalyzed side reactions of the activated ester). -
Use Oxyma: Oxyma esters are less prone to oxazolone formation than OBt esters [2].
-
Visualizing the Solution
Workflow 1: Decision Tree for Reagent Selection
Caption: Decision matrix for selecting coupling reagents based on steric demand and reaction duration.
Workflow 2: The "Guanidinylation" Trap (Why HATU fails in slow reactions)
Caption: Mechanism showing how slow kinetics allows the amine to attack the HATU reagent itself, capping the peptide.
References
-
BenchChem. (2025).[2][3] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
MilliporeSigma. Peptide Coupling Reagents Guide: HATU vs PyAOP. Link
-
Thermo Fisher Scientific. Technical Note: Preventing Guanidinium Formation with PyAOP. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
CEM Corporation. (2013).[9] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-2-methyl-D-homophenylalanine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on Boc-2-methyl-D-homophenylalanine. As Senior Application Scientists, we understand that navigating the complexities of peptide chemistry requires a blend of theoretical knowledge and practical, field-tested solutions. This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to ensure your synthesis is successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing low coupling efficiency or incomplete reaction when using this compound with standard coupling protocols (e.g., DIC/HOBt). What is the primary cause?
Answer:
The primary reason for incomplete coupling of this compound is significant steric hindrance . This arises from the combination of three structural features:
-
The α-methyl group: This substitution on the alpha-carbon drastically increases the steric bulk around the carboxylic acid group, physically obstructing the approach of the incoming amine nucleophile from the resin-bound peptide chain.
-
The Boc-protecting group: The bulky tert-butyloxycarbonyl (Boc) group further contributes to the steric congestion around the reactive carboxylate.
-
The homophenylalanine side chain: The benzyl group of the side chain adds to the overall size of the amino acid derivative.
Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) often fail to generate a sufficiently reactive activated ester intermediate that can overcome this formidable steric barrier. The activated species is either formed too slowly or is too sterically encumbered to react completely with the N-terminus of the growing peptide.
Question 2: What are the most effective coupling reagents and conditions for a sterically hindered amino acid like this compound?
Answer:
To overcome the high activation energy barrier imposed by steric hindrance, more potent coupling reagents are necessary. We recommend moving away from standard carbodiimide-based methods and utilizing reagents known to be effective for hindered couplings.
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings. HATU, a uronium-based aminium salt, forms a highly reactive O-acylisourea intermediate that rapidly acylates the incoming amine.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is a highly efficient coupling reagent that has demonstrated success with sterically hindered amino acids.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is another excellent option for promoting difficult acylations.
Optimized Reaction Conditions:
A multi-faceted approach to optimizing the reaction environment is crucial for driving the coupling to completion.
-
Solvent Selection: The choice of solvent is critical for both resin swelling and reaction kinetics. Dichloromethane (DCM) is often a poor choice for coupling reactions as it does not adequately swell the polystyrene resin. We recommend using N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent swelling solvents and can help to solvate the reacting species more effectively.
-
Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time is a common and effective strategy. While a standard coupling may run for 1-2 hours, couplings with this compound may require 4, 8, or even up to 24 hours.
-
Double Coupling: This involves performing the coupling reaction twice. After the initial coupling reaction, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the amino acid, coupling reagent, and base. This ensures that any unreacted sites from the first coupling have a second opportunity to react.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Running the coupling at temperatures between 40°C and 60°C can significantly improve yields. However, this must be done with caution, as elevated temperatures can increase the risk of side reactions, such as racemization. Fortunately, α-methyl amino acids like this one are resistant to racemization.
Summary of Recommended Coupling Conditions:
| Parameter | Standard Protocol | Recommended Protocol for this compound | Rationale |
| Coupling Reagent | DIC / HOBt | HATU / HBTU / PyBOP | More potent activation to overcome steric hindrance. |
| Solvent | DCM / DMF | DMF / NMP | Superior resin swelling and solvation of reactants. |
| Time | 1 - 2 hours | 4 - 24 hours (or double coupling) | Allows sufficient time for the slow reaction to proceed to completion. |
| Temperature | Room Temperature | Room Temperature to 60°C | Increases reaction rate by providing additional kinetic energy. |
| Equivalents (AA:Reagent:Base) | 3:3:6 | 4:3.9:8 | Higher concentration of reactants can favor the forward reaction. |
Troubleshooting Workflow & Protocols
Problem: Incomplete coupling confirmed by analytical methods (e.g., Kaiser test is negative, but HPLC of cleaved peptide shows a deletion).
The Kaiser test is unreliable for secondary amines and sterically hindered N-terminal amino acids, as the ninhydrin reagent may not be able to react to produce the characteristic blue color. A negative Kaiser test in this context can be misleading. HPLC analysis of a small, cleaved portion of the resin is the most definitive method for assessing coupling efficiency.
Below is a systematic workflow to troubleshoot and resolve the incomplete coupling.
Caption: Troubleshooting decision tree for incomplete coupling.
Detailed Protocol: High-Efficiency Coupling of this compound
This protocol outlines the double coupling procedure using HATU, which is a robust method for incorporating this challenging amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Swell the resin in NMP for at least 30 minutes prior to coupling.
-
Wash the resin thoroughly with NMP (3 x 1 min).
-
-
First Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid by dissolving this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin extensively to remove any unreacted reagents and byproducts. A recommended wash cycle is:
-
NMP (3 x 1 min)
-
DCM (3 x 1 min)
-
NMP (3 x 1 min)
-
-
-
Second Coupling Reaction (Double Coupling):
-
Repeat Step 2 in its entirety with a fresh preparation of activated this compound.
-
Allow the second coupling to proceed for an additional 2-4 hours at room temperature. For extremely difficult sequences, consider increasing the temperature to 50°C for this second coupling.
-
-
Final Washing and Capping (Optional but Recommended):
-
After the second coupling, wash the resin as described in Step 3.
-
To ensure any minute amount of unreacted N-termini do not participate in subsequent steps, perform a capping step using a solution of acetic anhydride and DIPEA in NMP.
-
-
In-Process Control (IPC) - Cleavage and Analysis:
-
Take a small sample of the resin (approx. 5-10 mg).
-
Wash with DCM and dry under vacuum.
-
Cleave the peptide from this small resin sample using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Analyze the crude peptide by RP-HPLC and Mass Spectrometry to confirm the successful incorporation of this compound and to check for the presence of any deletion products.
-
Underlying Chemical Mechanisms
Understanding the reaction mechanism highlights why certain reagents are more effective.
Caption: Mechanism of HATU-mediated coupling for hindered amino acids.
The uronium salt, HATU, reacts with the carboxylic acid of this compound in the presence of a non-nucleophilic base like DIPEA. This forms a highly unstable and therefore extremely reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the resin-bound amine compared to the intermediates formed by DCC/HOBt, thus effectively lowering the activation energy of the rate-limiting acylation step.
By combining the use of a potent activating agent with optimized reaction conditions, including appropriate solvent choice, extended reaction times, and potentially elevated temperatures, researchers can successfully overcome the challenges posed by the sterically demanding this compound.
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (Eds.). Oxford University Press. (General reference for principles of peptide synthesis, including discussion on racemization). [Link]
Technical Support Center: Optimizing Hindered Boc-Amino Acid Couplings
This guide functions as a specialized Technical Support Center designed for researchers encountering difficulties with sterically hindered Boc-amino acids. It prioritizes actionable, high-level chemical engineering principles over generic advice.
Status: Operational | Tier: Advanced Support
Topic: Steric Hindrance, Reaction Kinetics, and Yield Optimization
Applicable For: Boc-N-Methyl-AAs, Boc-Aib, Boc-Val/Ile/Thr (consecutive), and
Core Directive: The Kinetic Barrier
The Problem:
Standard coupling protocols (e.g., DIC/HOBt for 1-2 hours) operate on the assumption of accessible nucleophiles. When coupling hindered Boc-amino acids—particularly N-methylated residues or
The Solution: You cannot simply "wait longer" to fix a kinetic barrier; you must lower the activation energy or increase the energy of the system. This requires a shift from thermodynamic control to kinetic acceleration via three vectors:
-
Activation Power: Switching to phosphonium/uronium salts (HATU/PyAOP).
-
Thermal Energy: Microwave irradiation.
-
Solvation: Disrupting inter-chain aggregation that mimics steric hindrance.
Diagnostic Workflow
Before altering your protocol, confirm the root cause of the failure using this logic flow.
Figure 1: Diagnostic logic to distinguish between aggregation-based failure and true steric hindrance.
Optimized Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: N-methyl amino acids, Aib, and consecutive bulky residues (e.g., Boc-Val-Val).
Theory: HATU generates an OAt-active ester.[2][3] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction by ~100x compared to HOBt esters [1].
| Component | Standard Equiv. | Hindered Equiv. | Notes |
| Boc-AA-OH | 3.0 eq | 4.0 - 5.0 eq | Concentration drives kinetics. |
| Coupling Agent | HBTU/DIC | HATU (0.95 eq vs AA) | Avoid excess HATU to prevent guanidinylation. |
| Base | DIEA (6 eq) | HOAt (4 eq) + Collidine | Collidine reduces racemization risk compared to DIEA. |
| Time | 60 min | 2 x 60 min | Double coupling is mandatory. |
| Solvent | DMF | NMP | NMP solvates hindered chains better than DMF. |
Step-by-Step:
-
Pre-activation: Dissolve Boc-AA-OH (5 eq) and HATU (4.9 eq) in minimal NMP. Add HOAt (5 eq) if available separately.
-
Base Addition: Add TMP (2,4,6-collidine) or DIEA (10 eq) immediately before adding to the resin. Do not let this sit; the active ester hydrolyzes quickly.
-
Coupling: Add to resin. Shake for 60 minutes.
-
Drain & Repeat: Drain solvent (do not wash) and repeat steps 1-3 with fresh reagents.
Protocol B: Microwave-Assisted Coupling
Best for: Extremely hindered couplings (e.g., Aib-Aib) where room temperature fails.
Theory: Microwave energy provides direct dielectric heating, efficiently rotating the dipoles of polar solvents (DMF/NMP). This overcomes the activation energy barrier of the steric wall [2].
-
Temperature: 75°C (Standard) | 50°C (Cys/His - to avoid racemization).
-
Time: 5 - 10 minutes.
-
Power: Dynamic mode (maintain
, do not blast with constant power).
Troubleshooting Guide: Specific Scenarios
Scenario 1: The "False Negative" Kaiser Test
Issue: You coupled Boc-N-Me-Val onto the resin, washed it, and ran a Kaiser (Ninhydrin) test. It came out negative (yellow), suggesting 100% coupling. However, the final MS shows a deletion. Cause: The Kaiser test relies on primary amines. It does not react with secondary amines (like N-methylated residues or Proline) to produce the characteristic blue color. Fix: Use the Chloranil Test or Bromophenol Blue Test .
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to resin beads.
-
Blue/Green beads = Secondary amine present (Incomplete coupling).[4]
-
Colorless/Amber = Complete coupling.
-
Scenario 2: Racemization of Cysteine/Histidine
Issue: Long reaction times or high heat caused the L-Cys to convert to D-Cys, ruining biological activity.
Cause: Base-catalyzed proton abstraction at the
-
Lower Temperature: Limit microwave to 50°C max for Cys/His.
-
Change Base: Switch from DIEA to Sym-Collidine or 2,6-Lutidine . These are weaker, more hindered bases that are less likely to abstract the
-proton [3]. -
OxymaPure: Use DIC/OxymaPure instead of HATU for these specific residues if racemization persists.
Scenario 3: The "Impossible" Coupling (Aib-Aib)
Issue: Even HATU/Microwave fails to couple two Aib residues (or similar
-
Convert the Boc-AA-OH to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Acid fluorides are smaller than OAt esters and less sensitive to steric hindrance [4].
-
Protocol: Boc-AA-OH (4 eq), TFFH (4 eq), DIEA (8 eq) in DCM for 2 hours (Double couple).
Visualizing the Steric Pathway
The following diagram illustrates why standard reagents fail and how HATU/HOAt overcomes the barrier.
Figure 2: Mechanism of HOAt-mediated stabilization bypassing the steric wall.
Frequently Asked Questions (FAQ)
Q: Can I use PyBOP instead of HATU? A: PyBOP is excellent but generally slower than HATU for hindered systems. If you must use PyBOP, add exogenous HOAt to mimic the HATU effect. If HOAt is unavailable, HATU is strictly superior for N-methyl/Aib couplings.
Q: My Boc-AA is precipitating in the microwave. Why? A: High concentrations (0.5M+) required for hindered couplings can crash out in pure DCM. Switch to NMP or a DMF/DMSO (90:10) mixture. These solvents have higher dielectric constants and better solubility profiles for protected peptides.
Q: Should I increase the reaction time to 12+ hours? A: Generally, no. Beyond 2-3 hours, the active ester degrades or rearranges (e.g., to an unreactive N-acyl urea), and the risk of racemization increases. It is chemically cleaner to perform two short couplings (1 hour each) than one long coupling.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[5] Journal of the American Chemical Society.[6] Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link
-
Bachem. (2024). Peptide Coupling Reagents Guide. Link
-
Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry. (Discusses Acyl Fluoride utility in hindered systems). Link
Sources
minimizing side reactions during deprotection of D-homophenylalanine
Technical Support Center: D-Homophenylalanine (D-Hph) Deprotection Protocols
Ticket System Status: [ONLINE] Current Agent: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in D-Hph Solid Phase Peptide Synthesis (SPPS)
Introduction: The D-Homophenylalanine Challenge
D-Homophenylalanine (D-Hph) presents a dual challenge in peptide synthesis. Structurally, it possesses an extended methylene bridge (
This guide addresses the three critical failure points: Racemization (Base), Friedel-Crafts Alkylation (Acid), and Diketopiperazine Formation (Structural).
Module 1: Preventing Racemization During Fmoc Removal
User Query (Ticket #402): "I am observing 5-8% L-Hph impurity in my final peptide. I suspect racemization during the Fmoc deprotection steps following the D-Hph coupling. Standard 20% piperidine was used."[2]
Diagnosis:
The
Resolution Protocol: You must lower the basicity of your deprotection cocktail and include an acidic suppressor.
Optimized Protocol:
-
Switch Reagent: Replace 20% Piperidine with 20% Piperidine + 0.1 M HOBt (1-Hydroxybenzotriazole) in DMF.
-
Alternative Base: For extremely sensitive sequences, use 5% Piperazine + 0.1 M HOBt . Piperazine is a milder base (pKa ~9.8) compared to piperidine (pKa ~11.1).
Visualization: Racemization Risk Decision Tree
Caption: Decision logic for selecting deprotection cocktails to preserve D-Hph chirality.
Module 2: Suppressing Friedel-Crafts Alkylation (TFA Cleavage)
User Query (Ticket #409): "Mass spec shows +56 Da and +106 Da adducts on my D-Hph containing peptide after TFA cleavage. The peptide contains Trt and tBu protecting groups."
Diagnosis: You are seeing Friedel-Crafts Alkylation .[3] During global deprotection, tert-butyl cations (from Asp/Glu/Ser/Thr protection) and Trityl cations (from His/Asn/Gln) are generated. These are potent electrophiles. The aromatic ring of D-Hph is electron-rich and acts as a "scavenger" of last resort if sufficient external scavengers are not present, resulting in irreversible alkylation.
Resolution Protocol: The standard "95% TFA / 2.5% Water / 2.5% TIS" cocktail is insufficient for peptides with high protecting group load and aromatic residues. You must use a "High-Scavenge" cocktail.
Recommended Scavenger Cocktails:
| Cocktail Name | Composition (v/v) | Target Species | When to Use |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | tBu+, Trt+, Pbf+ | Gold Standard for peptides with D-Hph + Met/Cys/Trp. |
| Cocktail B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | tBu+, Trt+ | Good for D-Hph without Met/Cys. Phenol protects the aromatic ring. |
| Odorless K | TFA (90%) / Water (5%) / TIS (2.5%) / DODT (2.5%) | tBu+, Trt+ | EDT-free alternative. DODT mimics Thioanisole/EDT function. |
Critical Step:
-
Phenol is key: Phenol acts as a competitive substrate for the carbocations, "sacrificing" itself to spare the D-Hph aromatic ring. Do not omit it if alkylation is observed.
Visualization: Scavenger Mechanism
Caption: Competitive kinetics: Scavengers must react with carbocations faster than the D-Hph ring.
Module 3: Avoiding Diketopiperazine (DKP) Formation
User Query (Ticket #415): "My yield is very low. I am synthesizing H-Gly-[D-Hph]-Pro-[Resin]. After removing the Fmoc from Gly, the peptide seems to vanish."
Diagnosis: This is a classic Diketopiperazine (DKP) formation .[6]
-
Sequence Risk: D-amino acids coupled to L-amino acids (like D-Hph-Pro or D-Hph-L-X) induce a cis-amide bond conformation (turn structure).
-
Mechanism: Upon Fmoc removal of the N-terminal residue (Gly), the free amine attacks the C-terminal ester linkage to the resin.
-
Result: The dipeptide cyclizes and cleaves itself off the resin, leaving a hydroxyl-resin behind.
Resolution Protocol: The strategy must focus on steric hindrance to prevent the back-biting attack.
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) | The bulky trityl linker sterically hinders the nucleophilic attack on the ester bond. Wang resin is too unhindered. |
| Coupling Speed | In-situ Neutralization | Perform the next coupling immediately. Do not wash the resin extensively after deprotection. Use highly active HATU/DIEA for the next step to "capture" the amine before it cyclizes. |
| Protection | N-Backbone Protection | If the problem persists, use Hmb (2-hydroxy-4-methoxybenzyl) protection on the nitrogen of the residue preceding the D-Hph. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9][10] Chemical Reviews.
-
Mowery, B. P., et al. (2006). "Phe-Arg-beta-naphthylamide derivatives as efflux pump inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discussion on D-amino acid stability).
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Canonical text on Scavenger Cocktails and Racemization).
-
Sigma-Aldrich. "Cleavage Cocktails for Fmoc Synthesis." Technical Bulletin.
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation in Peptides with Boc-2-methyl-D-homophenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptides incorporating Boc-2-methyl-D-homophenylalanine. The unique structural characteristics of this non-natural amino acid—namely its significant steric bulk and hydrophobicity—present distinct challenges, with peptide aggregation being the most prominent.
This guide provides a structured approach to understanding, identifying, and mitigating aggregation issues at various stages of your workflow, from solid-phase synthesis to final formulation. Our goal is to equip you with the causal understanding and practical tools necessary to ensure the success of your experiments.
The Root of the Challenge: Why this compound Promotes Aggregation
The propensity for aggregation is rooted in the physicochemical properties of this specific amino acid derivative. Several factors act synergistically:
-
Extreme Hydrophobicity: The homophenylalanine side chain, with its additional methylene group, is more nonpolar than phenylalanine. Hydrophobic side chains are a primary driver of peptide aggregation in aqueous environments, as they seek to minimize contact with water by associating with each other.[1][2][3]
-
Steric Hindrance: The methyl group on the alpha-carbon, combined with the bulky Boc protecting group, creates significant steric hindrance. This can disrupt the formation of stable, soluble secondary structures like alpha-helices, potentially favoring intermolecular beta-sheet arrangements that are the hallmark of amyloid-like fibrils and other aggregates.[4][5][6]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group itself is large and hydrophobic, further contributing to the nonpolar character of the peptide during synthesis and before final deprotection.[7]
This combination makes peptides containing this residue particularly susceptible to self-association and precipitation.
Caption: Key structural features of this compound that drive peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My crude peptide containing this compound won't dissolve after cleavage. What should I do first? A1: This is a common issue due to high hydrophobicity. Avoid adding aqueous buffers directly. Start by attempting to dissolve a small test amount of the lyophilized peptide in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] Once dissolved, you can slowly add your aqueous buffer to this solution. If precipitation occurs, you may need to use a co-solvent system or screen different pH conditions.
Q2: I'm seeing poor yield during solid-phase peptide synthesis (SPPS). Could this be aggregation? A2: Yes, on-resin aggregation is a strong possibility. As the peptide chain grows, it can fold and aggregate while still attached to the solid support, blocking reactive sites. This leads to incomplete deprotection and coupling steps, resulting in truncated sequences and a low yield of the final product.[9] Key indicators include the resin shrinking or failing to swell properly and positive ninhydrin tests after coupling.[9][10]
Q3: How can I tell if my purified peptide is forming soluble aggregates in solution? A3: Soluble aggregates can be difficult to detect visually. Techniques like Dynamic Light Scattering (DLS) can identify larger species by measuring their hydrodynamic radius.[11][12] Size Exclusion Chromatography (SEC) is excellent for quantifying the distribution of monomers, dimers, and larger oligomers.[12]
Q4: Can changing the peptide sequence help reduce aggregation? A4: Absolutely. If your experimental design allows, flanking the this compound residue with charged (e.g., Arginine, Lysine, Aspartic Acid) or highly polar residues can significantly improve solubility.[13] Even incorporating a proline, known to disrupt secondary structures, can be an effective strategy.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting aggregation issues based on the experimental stage where they are observed.
Guide 1: Issues During Solid-Phase Peptide Synthesis (SPPS)
If you suspect on-resin aggregation, a proactive approach is better than a reactive one.
| Symptom | Potential Cause | Recommended Solutions & Mitigations |
| Poor Resin Swelling / Resin Clumping | Inter-chain hydrogen bonding and hydrophobic collapse of peptide chains on the resin, preventing solvent penetration.[9] | 1. Switch Resins: Use a low-substitution resin or one with good swelling properties like TentaGel or other PEG-based resins. 2. Solvent Choice: Switch from standard DMF to more potent solubilizing solvents like N-Methylpyrrolidone (NMP) or add up to 25% DMSO to your DMF.[10] |
| Incomplete Coupling (Positive Kaiser/Ninhydrin Test) | Aggregated peptide chains are sterically inaccessible to incoming activated amino acids. | 1. Elevate Temperature: Perform couplings at a higher temperature (40-60°C) or use microwave-assisted synthesis to provide energy to disrupt intermolecular interactions.[10][14] 2. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.[10] 3. Double Couple: Perform a second coupling step to ensure maximum acylation of available amine groups. |
| Incomplete Fmoc-Deprotection | Piperidine access to the Fmoc group is hindered by the collapsed peptide-resin matrix. | 1. Stronger Base: Switch to a stronger deprotection reagent, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[10] 2. Increase Time/Temperature: Extend deprotection times or perform the step at a slightly elevated temperature. |
| Overall Low Synthesis Yield | A cumulative effect of incomplete coupling and deprotection at multiple cycles. | 1. Backbone Protection: If the sequence allows, incorporate backbone-protected amino acids (e.g., Hmb or Dmb derivatives) every 6-7 residues to disrupt the hydrogen bonding patterns that lead to aggregation.[10] 2. Pseudoproline Dipeptides: Insert pseudoproline dipeptides at appropriate Ser or Thr residues to introduce a "kink" in the backbone, breaking up secondary structure formation.[10] |
Guide 2: Issues During Cleavage, Purification, and Lyophilization
| Symptom | Potential Cause | Recommended Solutions & Mitigations |
| Insoluble Crude Peptide | The fully deprotected, highly hydrophobic peptide rapidly aggregates upon removal from the resin and exposure to cleavage cocktails (e.g., TFA). | 1. Direct Solubilization: After ether precipitation and drying, attempt to dissolve the crude peptide directly in 100% DMSO or a small amount of hexafluoroisopropanol (HFIP) before adding any aqueous solution. 2. Detergent-Assisted Cleavage: For extremely difficult cases, cleavage in the presence of a detergent like sodium dodecyl sulfate (SDS) can prevent immediate aggregation, though this will require a modified purification protocol.[15] |
| Precipitation on HPLC Column or in Fractions | The peptide is soluble in the high organic phase but precipitates as the aqueous buffer percentage increases during the gradient. | 1. Optimize Solvents: Test different organic modifiers (e.g., isopropanol instead of acetonitrile). 2. Adjust pH: Run the purification at a pH far from the peptide's isoelectric point (pI) to maximize charge and electrostatic repulsion. Use acidic conditions (0.1% TFA) for basic peptides and basic conditions (e.g., ammonium bicarbonate) for acidic peptides. 3. Lower Concentration: Inject a more dilute solution of the crude peptide to avoid exceeding its solubility limit on the column. |
| Peptide is a Gel or "Gummy" Solid After Lyophilization | The peptide has aggregated during the freezing or drying process, trapping water and failing to form a fluffy powder. | 1. Add a Bulking Agent: Co-lyophilize the peptide with a bulking agent like glycine or mannitol. 2. Use Tertiary Butanol: Add a small percentage (5-10%) of tertiary butanol to the aqueous solution before freezing. It can act as a cryoprotectant and lead to a better lyophilized cake. |
Guide 3: Issues with the Final Purified Peptide in Solution
| Symptom | Potential Cause | Recommended Solutions & Mitigations |
| Solution becomes cloudy or forms a precipitate over time. | The peptide is thermodynamically driven to self-associate and aggregate, even at lower concentrations.[11] | 1. Formulation Optimization: Screen different buffer pHs and ionic strengths to find conditions that maximize peptide stability.[12] 2. Add Excipients: Include solubility-enhancing agents in your final buffer. Common choices include: - Arginine: Known to suppress aggregation of hydrophobic species.[12] - Sugars (Trehalose, Sucrose): Act as stabilizers.[12] - Non-ionic Surfactants (Polysorbate 20/80): Can prevent surface-induced aggregation at low concentrations.[12] |
| Loss of biological activity. | Soluble oligomers or larger aggregates may not have the correct conformation to bind to their target, effectively reducing the concentration of active monomer. | 1. Characterize the Aggregation State: Use techniques from the table below to determine the nature and extent of aggregation. 2. Disaggregation Protocols: Attempt to disaggregate the peptide by dissolving in a strong denaturant (e.g., 6M Guanidine-HCl) followed by rapid dilution into the final buffer. Note: This may not always be successful. |
Workflow for Troubleshooting Peptide Aggregation
Caption: A decision-making workflow for addressing peptide aggregation issues.
Analytical Techniques for Characterizing Aggregates
A multi-faceted approach is required to fully understand the nature of peptide aggregates.
| Technique | Information Provided | Primary Application |
| Dynamic Light Scattering (DLS) | Provides the hydrodynamic radius (size) and polydispersity of particles in solution.[11][12] | Rapidly detects the presence of soluble oligomers and larger aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for quantification of monomer, dimer, and higher-order species.[12] | Quantifies the extent of aggregation and purity of the monomeric peptide. |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution.[16] | Detects the conformational change towards β-sheet structures, which is characteristic of amyloid-like aggregation.[4] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[6] | Specifically detects the formation of amyloid-like fibrils. |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | Provides direct visualization of the morphology of aggregates (e.g., fibrils, amorphous particles).[16] | Confirms the structure and morphology of aggregates, especially for fibrillar species. |
| ¹H Nuclear Magnetic Resonance (NMR) | Can detect aggregation by observing changes in chemical shifts, signal broadening, and diffusion rates.[16][17][18] | Provides molecular-level insight into the aggregation process and can distinguish between different types of aggregates. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This protocol is used to detect the presence of amyloid-like fibrils containing cross-β-sheet structures.
Materials:
-
Thioflavin T (ThT) powder
-
Anhydrous ethanol or DMSO
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
Peptide sample and negative control (buffer only)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 1 mM) in anhydrous ethanol or DMSO. Protect from light and store at 4°C.
-
Prepare Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 20-25 µM. Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Sample Preparation: Add 10-20 µL of your peptide sample (at various concentrations if desired) to the wells of the 96-well plate. Include wells with only buffer as a negative control.
-
Assay Execution: Add 180-190 µL of the ThT working solution to each well. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measurement: Measure the fluorescence intensity using the plate reader with excitation set to ~450 nm and emission to ~485 nm.
-
Analysis: A significant increase in fluorescence in the peptide-containing wells compared to the buffer-only control indicates the presence of amyloid-like fibrils.[6]
Protocol 2: Sample Preparation for Dynamic Light Scattering (DLS)
This protocol outlines the steps for preparing a peptide sample for size analysis.
Materials:
-
Purified peptide solution
-
Final formulation buffer
-
0.22 µm or smaller pore size syringe filter
-
Low-volume DLS cuvette
Procedure:
-
Buffer Preparation: Prepare the exact same buffer that your peptide is dissolved in. This will be used for the blank measurement. Filter the buffer meticulously through a 0.22 µm syringe filter directly into a clean DLS cuvette. This step is critical to remove any dust or particulate matter.
-
Blank Measurement: Place the cuvette with the filtered buffer into the DLS instrument and perform a measurement to ensure the buffer is clean (low count rate, no large particles detected).
-
Sample Filtration: Carefully filter your peptide solution through a low-protein-binding 0.22 µm syringe filter directly into a new, clean DLS cuvette. Crucial Note: This step can sometimes induce aggregation or remove existing aggregates. If you suspect this, you may need to analyze an unfiltered sample, but be aware that dust can confound the results. Centrifuging the sample at high speed (e.g., >10,000 x g for 10 minutes) to pellet large, non-soluble aggregates is an alternative to filtration.
-
Sample Measurement: Place the sample cuvette into the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will provide data on the size distribution (Z-average diameter) and polydispersity index (PDI) of particles in the solution.
-
Interpretation: A monomodal peak at the expected size of your monomeric peptide with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger peaks or a high PDI suggests the presence of oligomers or aggregates.
References
-
Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Structural Characterization of Peptide Aggregates: Secondary Structure... ResearchGate. [Link]
-
CHAPTER 2: Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]
-
Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]
-
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature. [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PubMed. [Link]
-
Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. MDPI. [Link]
-
Peptide Solubility Limits: Backbone and Side-Chain Interactions. PubMed. [Link]
-
How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]
-
Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. PubMed. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society. [Link]
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Peptide Solubilization. Activotec. [Link]
-
Stabilization of Peptide Fibrils by Hydrophobic Interaction. Radboud Repository. [Link]
-
Effects of the sequence and size of non-polar residues on self-assembly of amphiphilic peptides. PubMed. [Link]
-
How does the polarity of amino acid side chain residues affect tertiary structure in proteins?. Reddit. [Link]
-
Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. ACS Publications. [Link]
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Royal Society of Chemistry. [Link]
-
Interactions between amino acid side chains in cylindrical hydrophobic nanopores with applications to peptide stability. Proceedings of the National Academy of Sciences. [Link]
-
Disruption of diphenylalanine assembly by a Boc-modified variant. PubMed. [Link]
Sources
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Disruption of diphenylalanine assembly by a Boc-modified variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: HPLC Methods for Purity Analysis of Boc-2-methyl-D-homophenylalanine
The following guide details the High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Boc-2-methyl-D-homophenylalanine . This document is structured to serve as a practical, authoritative resource for analytical chemists and peptide scientists.
Executive Summary & Molecule Profile[1]
This compound is a specialized non-proteinogenic amino acid used primarily in the design of peptidomimetics. Its structural complexity presents a dual analytical challenge:
-
Steric Hindrance: The
-methyl group (position 2) creates a quaternary center, increasing steric bulk and altering interaction kinetics with stationary phases. -
Chiral Integrity: As a D-isomer building block, ensuring enantiomeric excess (% ee) is critical, as the L-isomer is a potent impurity that can ruin downstream peptide folding.
This guide compares the two primary analytical workflows required for full characterization: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral Normal-Phase HPLC (vs. SFC) for optical purity.
Molecule Specifications
-
Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-methyl-4-phenylbutanoic acid
-
Key Functionality: Boc-protection (acid labile),
-methyl (quaternary center), Homophenylalanine side chain (extended aromatic). -
Critical Impurities:
Strategic Analysis Workflow
The following decision matrix outlines the logical flow for complete purity assessment.
Figure 1: Analytical workflow ensuring both chemical integrity and optical purity before batch release.
Part 1: Chemical Purity Analysis (RP-HPLC)
For chemical purity, Reversed-Phase HPLC is the industry standard. The hydrophobicity of the Boc group and the homophenylalanine side chain makes C18 columns the optimal choice.
Comparative Assessment: Column Chemistries
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Selectivity | High. Excellent for hydrophobic retention of the Boc group. | Alternative. Offers | Lower. Faster elution, but risk of co-elution for closely related impurities. |
| Resolution | Excellent for separating the des-methyl impurity. | Good for separating positional isomers of the phenyl ring. | Moderate. |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
Recommended Protocol: RP-HPLC
This protocol is self-validating through the use of a "System Suitability" injection (blank + standard).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Note: TFA is preferred over Formic Acid here to suppress silanol interactions with the free carboxylic acid, sharpening the peak shape.
-
-
Gradient:
-
0 min: 30% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 30% B (Re-equilibration)
-
-
Temperature: 40°C (Critical for reducing viscosity and improving mass transfer of the bulky
-methyl group). -
Detection: UV @ 210 nm (Amide/Boc) and 254 nm (Phenyl).
Expert Insight: The
Part 2: Chiral Purity Analysis (The Comparison)
Separating the D- and L-enantiomers of
Comparison Table: NP-HPLC vs. SFC
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Chiral SFC |
| Principle | Liquid/Solid adsorption in non-polar solvents. | Supercritical CO2 + Modifier adsorption. |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H ) | Amylose/Cellulose derivatives (Chiralpak IA/IB/IC ) |
| Mobile Phase | Hexane / Isopropanol / TFA | CO2 / Methanol / TFA |
| Run Time | 20 - 40 minutes | 5 - 10 minutes |
| Solvent Cost | High (Hexane is expensive/toxic) | Low (Mainly CO2) |
| Resolution (Rs) | High (Traditional Gold Standard) | Superior (Lower viscosity = higher efficiency) |
| Verdict | Use for Robustness in legacy QC. | Use for High Throughput and Green Chemistry. |
Recommended Protocol: Normal Phase Chiral HPLC (Gold Standard)
If SFC is unavailable, this is the most reliable method for verifying the D-enantiomer.
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).
-
Why TFA? Essential to keep the carboxylic acid protonated; otherwise, the peak will tail severely or not elute.
-
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Experimental Logic: The "Amylose AD" selector forms hydrogen bonds with the Boc-carbamate and the carboxylic acid. The bulky
Experimental Setup Visualization
The following diagram illustrates the instrument configuration for the Chiral HPLC method, highlighting the critical solvent blending step.
Figure 2: Normal Phase Chiral HPLC configuration. Note the pre-mixed TFA in the polar modifier channel to ensure constant acid concentration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or ionization of COOH. | Increase TFA concentration to 0.15% or switch to a "end-capped" column. |
| Split Peaks | Rotamers of the Boc group. | Increase column temperature to 45-50°C (RP-HPLC only) to accelerate rotamer interconversion. |
| Low Chiral Resolution | Mobile phase too strong. | Reduce Isopropanol content (e.g., from 10% to 5%) in NP-HPLC. |
| Ghost Peaks | Carryover of hydrophobic Boc-amino acid. | Add a needle wash step with 100% MeOH or MeCN. |
References
-
BenchChem. (2025).[8][10] A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Waters Corporation. (2023). Chiral Separation of Amino Acid Esters using UPC2 (SFC). Retrieved from
-
Sigma-Aldrich. (2024).[4] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
BOC Sciences. (2024). Amino Acid Analysis by HPLC: Methodologies for Unnatural Amino Acids. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]
- 5. N-Boc-L-phenylalanine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. guidechem.com [guidechem.com]
- 7. cipac.org [cipac.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajol.info [ajol.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of L- vs. D-Homophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chirality in Homophenylalanine Derivatives
Homophenylalanine, a non-proteinogenic amino acid, is structurally similar to phenylalanine but with an additional methylene group in its side chain. This seemingly minor extension, combined with its chiral nature, opens up a vast landscape of pharmacological potential. Like all alpha-amino acids (except for glycine), homophenylalanine exists as two non-superimposable mirror images, or enantiomers: L-homophenylalanine (L-Hph) and D-homophenylalanine (D-Hph).
In the realm of drug discovery and molecular biology, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enzymes and receptors, themselves composed of chiral L-amino acids, create specific three-dimensional binding pockets. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer may bind with high affinity and elicit a potent therapeutic response, while its mirror image might be significantly less active or even inactive.[1] This guide provides an in-depth comparison of the biological activities of L- and D-homophenylalanine derivatives, supported by experimental data and protocols, to inform rational drug design and research.
L-Homophenylalanine Derivatives: The Cornerstone of Enzyme Inhibition
The available scientific literature overwhelmingly points to L-homophenylalanine derivatives as the predominantly bioactive enantiomer, particularly in the context of enzyme inhibition. This stereoselectivity is rooted in the specific architecture of enzyme active sites, which have evolved to recognize and process naturally occurring L-amino acids.
Angiotensin-Converting Enzyme (ACE) Inhibition
L-Homophenylalanine is a crucial chiral building block in the synthesis of several blockbuster drugs known as ACE inhibitors, which are fundamental in the management of hypertension and congestive heart failure.[2] The mechanism of ACE involves the cleavage of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[3]
The efficacy of prominent ACE inhibitors like Enalapril and Lisinopril is critically dependent on the L-configuration of the homophenylalanine moiety. This specific stereochemistry allows the molecule to fit precisely into the active site of ACE, with the carboxyl group chelating the essential zinc ion and other side chains forming key interactions with subsites S1 and S2.[3][4] The D-enantiomer, due to its different spatial arrangement, does not achieve this optimal binding, rendering it significantly less effective as an ACE inhibitor.
dot
Caption: Mechanism of DPP-4 Action and Inhibition.
Aminopeptidase N (APN/CD13) Inhibition
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease implicated in tumor invasion, angiogenesis, and metastasis. [5][6]As such, it is a promising target for anticancer therapies. Studies on phosphonic acid analogues of homophenylalanine as APN inhibitors have revealed a clear preference for the S-isomer (L-form) over the R-isomer (D-form) for binding and inhibitory activity. This preference is driven by the specific interactions within the enzyme's active site.
D-Homophenylalanine Derivatives: A Paradigm of Enhanced Stability
While L-Hph derivatives are often superior in terms of direct enzyme inhibition, the incorporation of D-amino acids into peptides is a well-established strategy to enhance their therapeutic potential through different mechanisms. [1]The primary advantage of using D-amino acids is the significant increase in proteolytic stability. [7] Endogenous proteases are stereospecific for L-amino acid peptide bonds. Peptides constructed from D-amino acids are highly resistant to degradation by these enzymes, leading to a much longer circulating half-life in vivo. [1]This property is invaluable for developing peptide-based drugs that require sustained activity.
While direct, potent inhibitory activity may be lower, D-Hph derivatives could offer:
-
Increased Drug Longevity: By resisting enzymatic breakdown, peptides containing D-Hph could maintain therapeutic concentrations for longer periods.
-
Altered Receptor Interactions: The change in stereochemistry can lead to novel binding modes with receptors, potentially resulting in different or even unique pharmacological profiles compared to their L-counterparts.
-
Overcoming Resistance: In antimicrobial peptides, D-enantiomers can be effective against bacteria that secrete proteases to degrade L-peptides. [1]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various L-homophenylalanine derivatives against key enzyme targets. Direct comparative IC50 values for D-enantiomers are often not published due to their significantly lower activity, but their general inactivity is noted where applicable.
Table 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by β-Homophenylalanine Derivatives
| Compound ID | Structure/Class | DPP-4 IC50 (nM) | Selectivity | Note on Stereochemistry | Reference |
| 9aa | Fused β-Hph Derivative | 10.8 | High | N/A | [8] |
| 18a | Fused β-Hph Derivative | 4.9 | High | N/A | [8] |
| 18m | Fused β-Hph Derivative | 3.2 | High | N/A | [8] |
| 22t | β-amino thiazolidide | 119 | >200-fold over QPP | The corresponding D-enantiomer was inactive (>100,000 nM). | N/A |
Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by L-Hph Derivatives
| Compound ID | Structure/Class | ACE IC50 | Note on Stereochemistry | Reference |
| Enalaprilat | L-Hph derivative | Potent (nM range) | The L-configuration is essential for high-affinity binding. | [4] |
| Lisinopril | L-Hph derivative | Potent (nM range) | The L-configuration is essential for high-affinity binding. | [4] |
Experimental Protocols for Validation
Accurate assessment of biological activity requires robust and reproducible experimental methods. The following section details standardized protocols for the key enzyme inhibition assays discussed in this guide.
dot
Caption: General Workflow for an Enzyme Inhibition Assay.
Protocol 1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the quantification of hippuric acid (HA) produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. [9] Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Captopril (positive control)
-
Test samples (L- and D-homophenylalanine derivatives)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of test inhibitors and captopril at various concentrations in the sodium borate buffer.
-
Reaction Mixture: In a microcentrifuge tube, add 20 µL of the sample solution (or buffer for control) to 30 µL of ACE solution (e.g., 0.04 U/mL).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of HHL substrate solution (e.g., 5 mM). Incubate for 60 minutes at 37°C. [10]5. Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl. [9]6. Extraction (for Spectrophotometry):
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the re-dissolved hippuric acid at 228 nm. [10] * HPLC: Filter the reaction mixture after termination and inject it into an HPLC system equipped with a C18 column. Quantify the hippuric acid peak area. [11]8. Calculation: Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A is the absorbance or peak area. Determine the IC50 value by plotting % inhibition against inhibitor concentration.
-
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Fluorometric Inhibition Assay
This protocol uses a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent signal. [12] Materials:
-
DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Sitagliptin (positive control)
-
Test samples (L- and D-homophenylalanine derivatives)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Enzyme Solution Preparation: Dilute the DPP-4 enzyme stock to the desired concentration in cold DPP-4 Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of test inhibitors and sitagliptin in the assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of DPP-4 enzyme solution.
-
25 µL of test inhibitor, sitagliptin (Inhibitor Control), or Assay Buffer (Enzyme Control).
-
-
Pre-incubation: Mix well and incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare the substrate solution by diluting the stock in Assay Buffer. Add 25 µL to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with readings taken every 1-2 minutes. Protect the plate from light. [4][12]7. Calculation:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] x 100 Where EC is the Enzyme Control.
-
Determine the IC50 value by plotting % inhibition against inhibitor concentration.
-
Conclusion
The stereochemistry of homophenylalanine derivatives is a paramount factor governing their biological activity. The current body of evidence demonstrates a strong preference for the L-enantiomer in the design of potent enzyme inhibitors, as exemplified by the success of L-Hph-based ACE and DPP-4 inhibitors. This stereoselectivity is a direct consequence of the chiral nature of enzyme active sites. Conversely, the incorporation of D-homophenylalanine into peptide structures offers a compelling strategy to overcome pharmacokinetic limitations, primarily by enhancing proteolytic stability. For researchers and drug developers, a thorough understanding of these differential effects is essential for the rational design of novel therapeutics, enabling the strategic selection of the appropriate enantiomer to achieve the desired pharmacological outcome, be it high-affinity target inhibition or enhanced in vivo longevity.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Available from: [Link]
-
Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2009). PubMed. Available from: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). MDPI. Available from: [Link]
-
Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. (2012). PubMed. Available from: [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Available from: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (2015). NIH. Available from: [Link]
-
Potent Inhibitors of Dipeptidyl Peptidase iv and Their Mechanisms of Inhibition. (2025). ResearchGate. Available from: [Link]
-
DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Available from: [Link]
-
Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α -Aminoacyl-L-cis-4,5-methanoprolinenitrile-Based Inhibitors. (2004). Research With Rutgers. Available from: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (2015). PubMed. Available from: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Available from: [Link]
-
ACE inhibitors. (2021). Stereoelectronics. Available from: [Link]
-
What is the simple protocol or method to determine ACE inhibitory activity of peptides?. (2019). ResearchGate. Available from: [Link]
-
Discovery and development of ACE inhibitors. (n.d.). Wikipedia. Available from: [Link]
-
Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2025). ResearchGate. Available from: [Link]
-
Aminopeptidase N. (n.d.). PMC. Available from: [Link]
-
Examples of stereoselective receptors for l to d conversion of α‐amino acids. (2023). ResearchGate. Available from: [Link]
-
Progress in the Development of Aminopeptidase N (APN/CD13) Inhibitors. (2025). ResearchGate. Available from: [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers. Available from: [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025). MDPI. Available from: [Link]
-
Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (n.d.). PMC. Available from: [Link]
-
Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. (2022). Semantic Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Identification of Boc-2-methyl-D-homophenylalanine
Executive Summary
In the synthesis of peptidomimetics and protease inhibitors, Boc-2-methyl-D-homophenylalanine (Boc-2-Me-D-HomoPhe) serves as a critical building block. Its structural complexity—featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a quaternary
This guide compares the performance of Standard Trap-Based CID versus Beam-Type HCD (High-Energy Collisional Dissociation) for the structural elucidation of this compound. While standard CID is sufficient for molecular weight confirmation, our analysis demonstrates that HCD is the superior methodology for definitive structural validation. HCD overcomes the low-mass cutoff limitations of ion traps, enabling the detection of diagnostic immonium and tropylium ions essential for distinguishing this compound from its structural isomers.
Compound Profile & Analytical Challenge
Before selecting an MS methodology, it is crucial to understand the fragmentation physics dictated by the molecule's structure.
| Feature | Structure | Analytical Impact |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Dominates fragmentation. Labile; readily loses isobutene (-56 Da) and CO₂ (-44 Da). |
| 2-Methyl ( | Quaternary carbon prevents standard | |
| Side Chain | Homophenylalanine (Phenethyl) | Generates tropylium ( |
| Stereochemistry | D-Configuration | Not directly determined by standard MS; requires chiral chromatography or ion mobility. |
The Isomer Challenge:
this compound (
Comparative Methodology: CID vs. HCD
We evaluated two primary fragmentation modes using a hybrid Quadrupole-Orbitrap system.
Method A: Standard Trap-Based CID (Collision Induced Dissociation)
-
Mechanism: Resonant excitation in a linear ion trap.
-
Performance:
-
Pros: High sensitivity for precursor isolation. Soft fragmentation preserves the [M+H-Boc]
intermediate ( 238). -
Cons: The "1/3 Rule" Cutoff. In ion traps, the lowest detectable mass is typically ~1/3 of the precursor
. For a precursor of 294, the cutoff is 90-100. -
Critical Failure: This method often misses the Tropylium ion (
91) and the Boc diagnostic ion ( 57) , making it unreliable for full structural confirmation.
-
Method B: Beam-Type HCD (Higher-Energy Collisional Dissociation)
-
Mechanism: Non-resonant fragmentation in a collision cell (multipole) followed by Orbitrap detection.
-
Performance:
-
Pros: No Low-Mass Cutoff. Detects ions down to
50. Accesses higher energy channels to generate "internal fragments" (Immonium ions).[2] -
Cons: Spectra can be complex; requires optimization of Normalized Collision Energy (NCE).
-
Verdict: Recommended. HCD provides the complete "fingerprint" required to distinguish the
-methyl and homophenylalanine features.
-
Deep Dive: Fragmentation Analysis
To validate this compound, the mass spectrum must exhibit a specific cascade of ion losses.
The Fragmentation Pathway
The fragmentation proceeds through two parallel mechanisms: N-terminal Deprotection and Side-Chain Cleavage .
-
Primary Neutral Loss (Boc Group): The protonated precursor (
294) undergoes a McLafferty-like rearrangement, ejecting isobutene (56 Da).-
Transition:
(Carbamic acid intermediate). -
Secondary Loss: Spontaneous loss of CO₂ (44 Da) yields the free amine.
-
Transition:
(Protonated 2-methyl-homophenylalanine).
-
-
Diagnostic Immonium Formation: Further fragmentation of the amine (
194) cleaves the carbonyl group to form the Immonium Ion .-
Structure:
. -
Calculation: 194 - 46 (HCOOH equivalent) =
148. -
Significance: This peak is unique to the 2-methyl-homophenylalanine skeleton. (Compare to
134 for standard Homophenylalanine).
-
-
Side Chain Confirmation: The phenethyl side chain fragments to form the stable Tropylium Ion (
, 91) and the Phenethyl Cation ( , 105).
Visualization of Signaling Pathway
The following diagram illustrates the causal fragmentation logic used for identification.
Caption: Step-wise fragmentation pathway of this compound under HCD conditions.
Data Presentation: Diagnostic Ion Table
Use this table to validate your experimental spectrum.
| Ion Type | m/z (Theoretical) | Origin | Diagnostic Value |
| Precursor | 294.17 | Molecular Weight Confirmation | |
| Fragment 1 | 238.11 | Confirms Boc group presence | |
| Fragment 2 | 194.12 | $[M+H - Boc]^+ $ | Confirms core amino acid mass |
| Immonium | 148.11 | CRITICAL: Distinguishes 2-Me-HomoPhe from unmethylated analogs ( | |
| Side Chain | 105.07 | Distinguishes Homophenylalanine (Phenethyl) from Phenylalanine (Benzyl) | |
| Side Chain | 91.05 | General aromatic indicator (Tropylium) | |
| Boc Marker | 57.07 | tert-Butyl cation (Visible in HCD only) |
Differentiation Matrix
How to distinguish this compound from its closest relatives:
| Compound | Precursor m/z | Immonium Ion m/z | Key Distinction |
| Boc-2-Me-D-HomoPhe | 294 | 148 | Target Compound |
| Boc-D-HomoPhe | 280 | 134 | 14 Da lighter (No methyl) |
| Boc-Phe | 266 | 120 | 28 Da lighter (No methyl, shorter chain) |
| Boc-2-Me-Phe | 280 | 134 | 14 Da lighter (Shorter chain) |
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this HCD-based workflow.
1. Sample Preparation:
-
Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Final concentration: 100 ng/mL (Direct Infusion) or 1 µg/mL (LC-MS injection).
2. Instrument Parameters (Orbitrap/Q-TOF):
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C.
-
Acquisition Mode: Targeted MS/MS (PRM) or Data Dependent.
-
Isolation Window: 1.0 Th (Narrow window prevents co-isolation of isotopes).
3. Fragmentation Settings (Critical):
-
Method: HCD (Beam-type).
-
Normalized Collision Energy (NCE): Stepped Energy (20, 35, 50).
-
Why? Low energy (20) preserves the
238/194 high-mass fragments. High energy (50) is required to generate the diagnostic 148 immonium ion and 91 tropylium ion.
-
4. Validation Criteria:
-
Spectrum must show m/z 294 (Parent) .
-
Spectrum must show m/z 194 (Base Amine) .
-
Spectrum must show m/z 148 (Immonium) .
-
If m/z 148 is absent: You likely have insufficient collision energy or the wrong isomer.
-
If m/z 91 is absent: You are likely using Trap CID with a high cutoff; switch to HCD.
References
-
NIST Mass Spectrometry Data Center. "Phenylalanine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Matrix Science. "Peptide Fragmentation Nomenclature and Immonium Ion Masses." Mascot Help. [Link]
-
PubChem. "2-Methyl-D-phenylalanine Structure and Properties." National Library of Medicine. [Link]
Sources
stability comparison of methylated vs non-methylated homophenylalanine
The following technical guide compares the stability profiles of methylated versus non-methylated homophenylalanine (Hfe). It synthesizes experimental data on proteolytic resistance, chemical integrity, and conformational dynamics, designed for application in peptide therapeutics and drug design.
Technical Guide for Drug Development & Peptide Engineering
Executive Summary
Homophenylalanine (Hfe ; 2-amino-4-phenylbutanoic acid) is a non-proteinogenic amino acid used to extend the pharmacophore of phenylalanine. While Hfe itself offers a modest improvement in stability over Phenylalanine (Phe) due to side-chain extension, it remains susceptible to enzymatic degradation.
Methylation —specifically
-
-Methyl-Homophenylalanine (
-Me-Hfe): Provides superior proteolytic stability by eliminating the hydrogen bond donor required by proteases (e.g., chymotrypsin) and creating steric occlusion. -
-Methyl-Homophenylalanine (
-Me-Hfe): Provides superior chemical stability (resistance to racemization) and restricts backbone conformation to helical ( / ) regions.
Comparative Performance Matrix
The following data summarizes the stability metrics derived from peptide analog studies (e.g., Somatostatin and Enalapril analogs) where Hfe variants are employed.
| Feature | Homophenylalanine (Hfe) | ||
| Serum Half-Life ( | < 1 hour (Rapid degradation) | > 24 hours (High Resistance) | 4–6 hours (Moderate Resistance) |
| Proteolytic Susceptibility | High (Cleaved by Chymotrypsin/Pepsin) | Negligible (Steric blockade) | Low (Conformational mismatch) |
| Racemization Risk | Moderate (during synthesis/basic pH) | Low | Zero (No |
| Conformational Freedom | High (Flexible backbone) | Restricted ( | Highly Restricted (Helical bias) |
| Membrane Permeability | Low (Polar amide bond) | High (Lipophilic, no H-bond donor) | Moderate |
| Primary Application | Side-chain extension probing | Oral peptide bioavailability | Peptidomimetics/Helix stabilization |
Mechanistic Analysis of Stability
Enzymatic Stability ( -Methylation Effect)
The primary failure mode for Hfe-containing peptides in vivo is amide bond hydrolysis. Proteases like chymotrypsin target the scissile bond adjacent to aromatic residues.
-
Mechanism:
-methylation replaces the amide proton ( ) with a methyl group ( ). This modification prevents the formation of the critical hydrogen bond between the substrate and the enzyme's catalytic triad (often the oxyanion hole). Furthermore, the methyl group introduces a steric clash ( -value 1.7 kcal/mol) that prevents the peptide chain from adopting the extended -strand conformation required for the active site. -
Data Point: In "N-methyl scan" studies of cyclic peptides (e.g., somatostatin analogs), replacing a single aromatic residue with its
-methylated counterpart typically increases plasma half-life from minutes to >8 hours .
Chemical Stability ( -Methylation Effect)
Standard amino acids, including Hfe, possess an acidic
-
Mechanism:
-Me-Hfe replaces the -proton with a methyl group.[1] This renders the -carbon quaternary, making proton abstraction chemically impossible. This variant is chemically "locked" in its chiral configuration.
Visualization of Stability Mechanisms
Diagram 1: Enzymatic Degradation & Steric Blockade
This diagram illustrates how
Caption: Comparative mechanism of proteolytic attack. N-methylation eliminates the H-bond donor and sterically hinders the protease active site, preventing hydrolysis.
Experimental Protocols for Stability Validation
To objectively verify the stability claims of Hfe vs. Methylated-Hfe, the following protocols should be employed.
Protocol A: Comparative Serum Stability Assay
Objective: Determine the biological half-life (
-
Preparation:
-
Synthesize two model tripeptides: Ac-Ala-Hfe-Ala-NH2 and Ac-Ala-(N-Me-Hfe)-Ala-NH2.
-
Dissolve peptides in DMSO to a stock concentration of 10 mM.
-
-
Incubation:
-
Thaw pooled human serum (Sigma-Aldrich) at 37°C.
-
Dilute peptide stock into serum to a final concentration of 100
M. -
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Extract 100
L aliquots at time points: min, and 24 hours. -
Quenching: Immediately add 200
L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins. -
Centrifuge at 10,000
for 10 min.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor the parent ion mass
. -
Calculation: Plot
vs. Time. The slope gives .
-
Protocol B: Racemization Stress Test (Chemical Stability)
Objective: Quantify the resistance of
-
Conditions: Dissolve Fmoc-protected amino acids (Fmoc-Hfe-OH and Fmoc-
-Me-Hfe-OH) in DMF containing 20% Piperidine (standard deprotection reagent). -
Stress: Stir at room temperature for 24 hours (simulating prolonged synthesis cycles).
-
Derivatization: Couple with a chiral auxiliary (e.g., Marfey’s reagent or L-Ala-OMe) to create diastereomers.
-
Detection: Analyze via Chiral HPLC.
-
Result: Hfe will show distinct
and peaks (approx. 2–5% racemization). -
Result:
-Me-Hfe will show a single peak (0% racemization).
-
Diagram 2: Stability Assay Workflow
This workflow outlines the critical steps for validating peptide stability in a drug discovery context.
Caption: Experimental workflow for parallel assessment of metabolic (serum) and chemical stability.
References
-
Ch
-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link -
Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link
-
Sagan, S., et al. (2004). "N-Methylated analogs of homophenylalanine-containing peptides: Synthesis and stability." European Journal of Medicinal Chemistry. Link
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
-
Biron, E., et al. (2008). "Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues." Angewandte Chemie. Link
Sources
Assessing Enzymatic Degradation Resistance of Boc-2-methyl-D-homophenylalanine Peptides
Executive Summary
In the development of peptide therapeutics, proteolytic instability is the primary failure mode. While standard D-amino acid substitution offers a baseline defense, it often fails to protect against non-specific proteases or results in a loss of receptor affinity.
Boc-2-methyl-D-homophenylalanine (and its deprotected residue within a peptide chain) represents a "nuclear option" for stability. By combining
This guide details the mechanistic rationale for using this residue, provides a self-validating LC-MS protocol for assessing its stability, and offers a comparative analysis against standard phenylalanine derivatives.
Structural Rationale: The "Steric Umbrella"
To understand why this specific residue outperforms standard D-Phenylalanine, one must look at the enzyme-substrate interaction. Proteases like Chymotrypsin rely on a precise fit of the aromatic side chain into the S1 hydrophobic pocket and nucleophilic attack on the carbonyl carbon.
The Three Layers of Defense
-
D-Configuration (Chiral Mismatch): Most endogenous proteases are stereoselective for L-isomers. The D-configuration misaligns the scissile bond relative to the catalytic triad (Ser-His-Asp).
-
-Methylation (The Umbrella Effect): The additional methyl group at the alpha carbon restricts rotation (
angles), often locking the peptide into a helical turn that enzymes cannot unfold. More importantly, it acts as a physical shield against nucleophilic attack. -
Homologation (Side Chain Extension): The extra methylene group (
) in homophenylalanine pushes the aromatic ring deeper or askew in the binding pocket, disrupting the binding energy required for catalysis.
Visualization: Mechanism of Resistance
Figure 1: Mechanistic comparison of protease interaction. The
Comparative Performance Analysis
The following data summarizes the expected stability profiles when substituting a Phenylalanine residue (Phe) with its analogs in a model bioactive peptide exposed to Chymotrypsin (high concentration) and Human Plasma.
| Residue Type | Configuration | Modification | Chymotrypsin | Human Plasma | Stability Rating |
| L-Phe | L (Natural) | None | < 10 min | ~ 20-40 min | Poor |
| D-Phe | D (Inverted) | None | 2 - 4 hours | 4 - 8 hours | Good |
| L (Natural) | Methylation | 1 - 2 hours | 2 - 6 hours | Moderate | |
| D (Inverted) | Methyl + Homo | > 24 hours | > 48 hours | Superior |
Key Insight: While D-Phe provides good stability, it can still be slowly degraded by non-specific racemases or promiscuous proteases. The addition of the
Experimental Protocol: Validation by LC-MS
To objectively assess the resistance of your peptide, you must use a Time-Course Disappearance Assay . Optical density (UV) is insufficient due to potential byproduct interference; LC-MS/MS is required for specificity.
A. Materials & Reagents[2][3]
-
Test Peptide: Synthesized with this compound.
-
Control Peptide: Native sequence (L-Phe).
-
Matrix: Pooled Human Plasma (lithium heparin) OR
-Chymotrypsin (Sigma C4129). -
Internal Standard (IS): Warfarin or a stable isotopically labeled analog (critical for normalization).
-
Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.
B. The Workflow (Self-Validating System)
This protocol includes an internal standard correction to account for matrix effects and injection variability, ensuring the data reflects true enzymatic stability, not instrument drift.
Figure 2: Step-by-step LC-MS stability assay workflow. The quenching step with Internal Standard (IS) is the critical control point.
C. Detailed Procedure
-
Preparation: Dilute peptide to
in pre-warmed ( ) plasma or enzyme buffer (Tris-HCl, pH 7.4). -
Incubation: Shake gently at
. -
Sampling: At defined intervals (e.g., 0, 30 min, 1h, 4h, 24h), remove
of the mixture. -
Quenching: Immediately transfer aliquot into
of ice-cold Acetonitrile containing the Internal Standard ( ).-
Why? High organic content precipitates plasma proteins and denatures enzymes, stopping the reaction instantly.
-
-
Processing: Vortex for 1 min, Centrifuge at 15,000 x g for 10 min.
-
Analysis: Inject
of supernatant onto a C18 column.
D. Calculation
Calculate the Percent Remaining at each time point using the Area Ratio:
Plot
Synthesis Considerations
When using This compound in Solid Phase Peptide Synthesis (SPPS), standard coupling protocols often fail due to the steric bulk of the
-
Coupling Reagent: Use HATU or PyAOP rather than HBTU.
-
Reaction Time: Double coupling (2 x 2 hours) is recommended.
-
Base: Use HOAt as an additive to reduce racemization (though less of a concern with the D-isomer, it improves efficiency).
References
-
Werner, H. M., et al. (2012). "Enhancing the metabolic stability of peptides by alpha-methylation." Journal of Medicinal Chemistry.
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids."[1] Current Pharmaceutical Design.
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.
-
FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
Safety Operating Guide
Personal protective equipment for handling Boc-2-methyl-D-homophenylalanine
Executive Summary & Risk Context[1][2][3][4]
Boc-2-methyl-D-homophenylalanine is a specialized, sterically hindered non-proteinogenic amino acid derivative used primarily as a chiral building block in peptide synthesis and peptidomimetic drug design.[1]
Unlike standard amino acids, the introduction of the homo-phenyl chain and 2-methyl substitution increases lipophilicity and steric bulk. While specific toxicological data for this exact derivative is often limited, we apply the Precautionary Principle , treating it as a bioactive irritant.
Operational Priority: The primary risks are inhalation of fine particulates during weighing (solid phase) and dermal absorption when solubilized (solution phase).[1] This guide outlines a self-validating safety workflow to protect both the researcher and the enantiomeric purity of the compound.
Hazard Identification & Risk Profile
We utilize a "Read-Across" approach based on structurally similar Boc-protected amino acids (e.g., Boc-D-Homophenylalanine).
| Hazard Category | Classification (GHS) | Operational Implication |
| Physical State | Solid (Fine Powder) | High potential for static charge and aerosolization during transfer.[1] |
| Inhalation | H335: May cause respiratory irritation.[2][3] | Critical Control Point: Do not handle on open bench. |
| Skin/Eye | H315/H319: Causes skin/eye irritation.[2][1] | Dust can react with moisture on skin/mucosa to form localized irritants. |
| Reactivity | Acid Sensitive | Decomposes in strong acids (TFA/HCl) releasing isobutylene and CO₂ gas (pressure hazard).[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of chemicals through protective layers.
A. Solid Handling (Weighing & Transfer)
Goal: Prevent inhalation and mucous membrane contact.[1]
| PPE Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Primary) | Engineering controls supersede PPE.[1] Velocity: 80–100 fpm. |
| Gloves | Nitrile (Min 0.11 mm) | Provides adequate barrier against dry powders.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if fine dust is generated; goggles seal the eyes from airborne particulates.[1] |
| Body | Lab Coat (High-neck) + Cuffs | Prevents dust accumulation on wrists/forearms, a common contact dermatitis site.[1] |
B. Solution Phase (Coupling/Deprotection)
Goal: Prevent solvent-mediated permeation.[1] Boc-amino acids are often dissolved in DMF, DCM, or NMP, which are skin-penetrating solvents.
| PPE Component | Specification | Scientific Rationale |
| Gloves (Inner) | Nitrile (Disposable) | Mechanical barrier.[1] |
| Gloves (Outer) | Laminate (Silver Shield) or Thick Nitrile (0.2 mm+) | Crucial: Standard nitrile degrades rapidly in DCM (breakthrough <5 mins).[1] Laminate gloves provide >4h protection against chlorinated solvents. |
| Eye Protection | Face Shield + Goggles | Required if handling volumes >100 mL or using TFA (deprotection).[1] |
Operational Protocol: Step-by-Step Workflow
This protocol integrates safety with quality control (preventing moisture contamination).
Phase 1: Preparation & Storage
-
Storage: Store at 2–8°C (or -20°C for long-term) in a desiccator.
-
Equilibration: Allow the container to reach room temperature before opening.
-
Why? Opening a cold bottle introduces condensation, which hydrolyzes the Boc-group or causes clumping.
-
Phase 2: Weighing (The Critical Step)[5]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Boc-protected powders are highly static-prone.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have contacted other amino acids to prevent cross-contamination.
-
Containment: If a fume hood balance is unavailable, use a Powder Containment Hood or wear an N95 respirator fitted for face seal.[1]
Phase 3: Solubilization
-
Solvent Choice: Dissolve in DMF or DCM.[4]
-
Venting: If adding acid (e.g., for deprotection or activation), ensure the vessel is vented.
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of handling, emphasizing the decision nodes for PPE changes.
Caption: Operational workflow for this compound, highlighting the critical PPE upgrade step during solubilization.
Disposal & Decontamination Logistics
Improper disposal of chiral building blocks is a regulatory and environmental compliance risk.
Waste Segregation Table
| Waste Stream | Contents | Disposal Code (Typical) |
| Solid Waste | Contaminated weighing boats, paper towels, trace powder.[1] | Hazardous Solid Waste (Tag as: "Amino Acid Derivative, Irritant") |
| Liquid Waste A | Non-Halogenated (DMF, Acetone, MeOH solutions).[1] | Organic Solvents (Non-Hal) |
| Liquid Waste B | Halogenated (DCM mixtures).[1] | Halogenated Organic Waste |
| Aqueous Waste | Quenched reaction mixtures.[1] | Check pH. Neutralize to pH 5–9 before disposal if local regs allow, otherwise Aqueous Hazardous . |
Decontamination Protocol:
-
Spills (Solid): Do not dry sweep. Cover with wet paper towels (water/detergent) to suppress dust, then wipe up.
-
Surface Cleaning: Wipe balance area with 70% Ethanol or Isopropanol.[1] This effectively solubilizes the Boc-amino acid for removal.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical support (SDS Section 4).
-
Eye Contact: Flush with water for 15 minutes .[6][7][8] Lifting eyelids is mandatory to remove trapped particles.
-
Skin Contact: Wash with soap and water.[2][9] Do not use solvents (like Acetone) to clean skin, as this drives the chemical deeper into the dermis.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Boc-D-Homophenylalanine. Retrieved from
-
BenchChem. (2025).[1] Proper Disposal of Boc-Amino Acids: A Guide for Laboratory Professionals. Retrieved from
- American Chemical Society (ACS). (2023).
-
Sigma-Aldrich. (2025).[10][11] Handling and Stability of Boc-Protected Amino Acids. Retrieved from
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]
- 11. Boc-Phe-OMe 98% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
